molecular formula C70H98N12O17 B14023928 Mpro inhibitor N3 hemihydrate

Mpro inhibitor N3 hemihydrate

Cat. No.: B14023928
M. Wt: 1379.6 g/mol
InChI Key: FFGRVUOVZDZOBL-UHWYBZBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mpro inhibitor N3 hemihydrate is a useful research compound. Its molecular formula is C70H98N12O17 and its molecular weight is 1379.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C70H98N12O17

Molecular Weight

1379.6 g/mol

IUPAC Name

bis(benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate);hydrate

InChI

InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1

InChI Key

FFGRVUOVZDZOBL-UHWYBZBWSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O

Origin of Product

United States

Foundational & Exploratory

N3 Mpro Inhibitor: A Technical Guide on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted an urgent global search for effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[1][2] Its high degree of conservation among coronaviruses and the absence of close human homologs make it an ideal target for antiviral drug design.[2] Among the first and most influential inhibitors to be identified was N3, a peptidomimetic Michael acceptor, which has served as a crucial tool and a foundational scaffold for the development of subsequent Mpro inhibitors.[3][4]

Discovery of the N3 Inhibitor

The N3 inhibitor was not developed from scratch for SARS-CoV-2. Its discovery was a result of repurposing and building upon previous research into inhibitors for other coronaviruses. Scientists had previously designed a library of peptidomimetic compounds targeting the Mpro of SARS-CoV and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[3][5] This library included compounds with a Michael acceptor warhead, designed for mechanism-based covalent inhibition.[6] When the SARS-CoV-2 pandemic began, this existing library was screened against the newly identified SARS-CoV-2 Mpro.[6] The compound designated 'N3' demonstrated potent inhibitory activity and was rapidly characterized.[3][6] The crystal structure of SARS-CoV-2 Mpro in complex with N3 was solved and released in early February 2020 (PDB ID: 6LU7), providing an invaluable structural basis for further drug development.[1]

Mechanism of Covalent Inhibition

N3 is a covalent, irreversible inhibitor that functions as a Michael acceptor.[5][6] The catalytic activity of Mpro relies on a cysteine-histidine catalytic dyad (Cys145 and His41).[4][7] The inhibition process occurs in a two-step mechanism:

  • Non-covalent Binding: The inhibitor first binds reversibly within the enzyme's active site, positioning its reactive group near the catalytic dyad.[4][6]

  • Covalent Bond Formation: The catalytic His41 residue acts as a general base, deprotonating the thiol group of Cys145. The resulting highly nucleophilic thiolate anion then attacks the β-carbon of the vinyl group (the Michael acceptor warhead) on the N3 inhibitor.[5][6] This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of the protease.[5][6]

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have corroborated this stepwise mechanism, showing a low activation free energy barrier for the carbon-sulfur bond formation, which is consistent with the rapid inactivation observed experimentally.[6][8]

Structural Basis of N3-Mpro Interaction

The high-resolution crystal structure of the N3-Mpro complex reveals detailed interactions within the substrate-binding pocket, which is composed of several subsites (S1', S1, S2, S4).[5][9]

  • Covalent Linkage: The primary interaction is the covalent bond formed between the sulfur atom of Cys145 and the Cβ atom of the N3 vinyl group.[5]

  • S1 Site: The γ-lactam ring of the N3 inhibitor fits snugly into the S1 subsite.[5]

  • S2 Site: The inhibitor's leucine residue occupies the hydrophobic S2 subsite, surrounded by residues like His41, Met49, and Met165.[5]

  • Hydrogen Bonds: The peptide-like backbone of N3 forms multiple hydrogen bonds with the main chain atoms of key residues in the active site, mimicking the natural substrate binding.[10]

These extensive interactions explain the high affinity and specificity of N3 for the Mpro enzyme.

Quantitative Inhibitory and Antiviral Activity

The efficacy of the N3 inhibitor has been quantified through various in vitro assays. The data demonstrates its potent enzymatic inhibition and broad-spectrum antiviral activity against several coronaviruses.

ParameterVirus/EnzymeValueCell LineReference
kobs/[I] SARS-CoV-2 Mpro11,300 M⁻¹ s⁻¹N/A[3][5]
EC50 SARS-CoV-216.77 µMVero[3][11]
IC50 HCoV-229E Mpro4.0 µMN/A[11]
IC50 Feline Infectious Peritonitis Virus (FIPV) Mpro8.8 µMN/A[11]
IC50 Infectious Bronchitis Virus (IBV) Mpro2.7 µMN/A[11]
IC50 Murine Hepatitis Virus (MHV-A59) MproN/AN/A[11]

Table 1: Summary of in vitro efficacy data for the N3 Mpro inhibitor. kobs/[I] represents the second-order rate constant of enzyme inactivation. IC50 is the half-maximal inhibitory concentration against the enzyme. EC50 is the half-maximal effective concentration in a cell-based antiviral assay.

Experimental Protocols

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of compounds against the Mpro enzyme.

  • Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

  • Methodology:

    • Reagents: Recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3), test compound (N3).

    • Procedure:

      • The Mpro enzyme is pre-incubated with varying concentrations of the N3 inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding and covalent modification.

      • The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.

      • The increase in fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).

    • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the rates of inhibitor-treated samples to a DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.

Antiviral Activity Assay (Cell-based)

This assay measures the ability of a compound to inhibit viral replication in host cells.

  • Principle: Host cells susceptible to viral infection are treated with the test compound and then infected with the virus. The efficacy of the compound is determined by measuring the reduction in viral replication or virus-induced cell death.

  • Methodology:

    • Reagents: Vero E6 cells (or other susceptible cell lines), SARS-CoV-2 virus stock, cell culture medium (e.g., DMEM with 2% FBS), test compound (N3).

    • Procedure:

      • Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

      • The cells are treated with serial dilutions of the N3 inhibitor.

      • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

      • After a defined incubation period (e.g., 24-48 hours), the antiviral effect is quantified. This can be done by:

        • Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death and calculating the reduction in CPE.

        • qRT-PCR: Extracting viral RNA from the cell supernatant and quantifying the number of viral copies.

    • Data Analysis: The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., CCK-8 or MTT) is typically performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

These computational methods are used to model the chemical reaction of covalent inhibition at an atomic level.

  • Principle: The system is partitioned into two regions. The chemically active region (the N3 warhead and the Cys145-His41 dyad) is treated with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent environment is treated with more computationally efficient molecular mechanics (MM). This allows for the simulation of bond-breaking and bond-forming events.

  • Methodology:

    • System Setup: The initial coordinates are taken from the crystal structure of the Mpro-N3 complex (e.g., PDB ID 6LU7). The system is solvated in a water box with appropriate counter-ions.[12]

    • Simulation: Molecular dynamics (MD) simulations are run to equilibrate the system.[12]

    • Potential of Mean Force (PMF) Calculation: Advanced simulation techniques are used to calculate the free energy profile (or PMF) along the reaction coordinate of the covalent bond formation. This identifies the transition states and intermediates of the reaction.

    • Analysis: The calculated energy barriers are compared with experimental kinetic data to validate the proposed mechanism. The simulations provide detailed structural insights into the transition state of the reaction.[6]

Visualizations

Mpro_Inhibition_Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification E_I Enzyme (Mpro Cys145-SH / His41) + Inhibitor (N3) E_I_Complex Non-covalent E:I Complex E_I->E_I_Complex Reversible Association TS Transition State (Thiolate attack on vinyl Cβ) E_I_Complex->TS Nucleophilic Attack E_I_Covalent Covalent E-I Complex (Irreversible) TS->E_I_Covalent Bond Formation

Caption: Covalent inhibition mechanism of Mpro by the N3 inhibitor.

FRET_Assay_Workflow Start Start: Prepare Reagents PreIncubate Pre-incubate Mpro Enzyme with N3 Inhibitor Start->PreIncubate AddSubstrate Initiate Reaction: Add FRET Substrate PreIncubate->AddSubstrate Measure Monitor Fluorescence Increase Kinetically AddSubstrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Calculate_IC50 Generate Dose-Response Curve and Calculate IC50 Analyze->Calculate_IC50

Caption: Experimental workflow for a FRET-based Mpro inhibition assay.

Drug_Discovery_Logic Target Target Identification: Coronavirus Mpro is Essential PriorKnowledge Prior Knowledge: Inhibitors for SARS/MERS Mpro (Peptidomimetic Michael Acceptors) Target->PriorKnowledge Screening Hypothesis: Existing library may inhibit SARS-CoV-2 Mpro PriorKnowledge->Screening HitID Screening Campaign: Test library against SARS-CoV-2 Mpro Screening->HitID N3 Hit Identification: N3 shows potent activity HitID->N3 Optimization Lead Optimization: Structural & Mechanistic Studies (Basis for Paxlovid, etc.) N3->Optimization

Caption: Logical workflow for the discovery of the N3 inhibitor.

References

In-Depth Technical Guide: The Structure-Activity Relationship of N3 Hemihydrate, a Potent Covalent Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1] N3 hemihydrate has been identified as a potent, irreversible inhibitor of SARS-CoV-2 Mpro, acting as a peptidomimetic Michael acceptor.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N3 hemihydrate, its mechanism of action, detailed experimental protocols for its evaluation, and the context of its target within the viral life cycle.

Introduction: The Critical Role of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing to yield functional non-structural proteins (nsps) necessary for viral replication and transcription.[3][4][5] The main protease, Mpro, is responsible for cleaving these polyproteins at no fewer than 11 distinct sites.[3][5] Its indispensable role in the viral life cycle, coupled with the absence of a close human homolog, makes Mpro an attractive target for antiviral drug development.[1]

N3 hemihydrate is a peptidomimetic inhibitor that was initially designed to target other coronaviruses and has demonstrated potent inhibitory activity against SARS-CoV-2 Mpro.[6] It acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue in the Mpro active site.[2] Understanding the intricate details of its interaction with the enzyme is crucial for the rational design of next-generation Mpro inhibitors with improved efficacy and pharmacokinetic profiles.

Chemical Structure and Mechanism of Action of N3

N3 is a peptidomimetic compound featuring a Michael acceptor warhead. This electrophilic group is key to its mechanism of action, which involves a nucleophilic attack from the catalytic cysteine (Cys145) residue within the Mpro active site. This attack results in the formation of a covalent bond, leading to the irreversible inactivation of the enzyme.[2]

The recognition and binding of N3 to the Mpro active site are also heavily influenced by non-covalent interactions. The peptidic backbone of N3 occupies the substrate-binding pockets (S1, S2, etc.) of the protease, mimicking the natural substrate. Hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the active site play a critical role in its binding affinity and specificity.[2]

Structure-Activity Relationship (SAR) of N3 and its Analogs

The development of N3 analogs has provided valuable insights into the SAR of Mpro inhibitors. Modifications at various positions of the N3 scaffold have been explored to enhance potency, selectivity, and drug-like properties.

The Importance of the Michael Acceptor Warhead

The α,β-unsaturated carbonyl system of the Michael acceptor is a critical feature for the covalent inhibition of Mpro. Studies have shown that modifications to this "warhead" can significantly impact the inhibitor's reactivity and, consequently, its potency. The design of alternative electrophilic traps, such as α-ketoamides, has also proven to be a successful strategy in developing potent Mpro inhibitors.[7]

P1, P2, and P3 Site Modifications

The substrate-binding pocket of Mpro can be divided into several subsites (S1, S2, S3, etc.), each accommodating a corresponding residue (P1, P2, P3, etc.) of the substrate or inhibitor.

  • P1 Position: Mpro exhibits a strong preference for a glutamine residue at the P1 position of its substrates. Consequently, analogs of N3 that maintain a glutamine-like moiety at this position generally exhibit high potency.

  • P2 Position: The S2 subsite is a relatively large and hydrophobic pocket. Modifications at the P2 position with various hydrophobic groups have been shown to influence binding affinity.

  • P3 Position: The S3 subsite is less well-defined, and modifications at the P3 position have been explored to optimize interactions with the enzyme surface.

Quantitative SAR Data

The following table summarizes the inhibitory activities of N3 and selected analogs against SARS-CoV-2 Mpro. This data highlights the impact of structural modifications on potency.

CompoundP1 MoietyP2 MoietyWarheadIC50 (µM)EC50 (µM)Reference(s)
N3 Glutamine mimeticLeucineMichael Acceptor~0.05 - 0.6716.77[1][7]
Analog 1 Glutamine mimeticCyclohexylalanineMichael Acceptor0.152.88[1]
Compound 2 PhenylalanineLeucineα,β-unsaturated carbonyl47-[1]
Compound 19 Boc protectedLeucineα-ketoamide0.0540.37[1]
Compound 20 Cbz protectedLeucineα-ketoamide0.0512.6[1]

Experimental Protocols

Accurate and reproducible assessment of Mpro inhibition is essential for the development of new antiviral agents. Below are detailed methodologies for key in vitro assays.

FRET-Based Mpro Inhibition Assay

This biochemical assay utilizes a fluorogenic substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher. Cleavage of the substrate by Mpro results in an increase in fluorescence, which can be monitored to determine enzyme activity.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (e.g., N3 hemihydrate) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 2 µL of the compound solution to the wells of a 96-well plate.

  • Add 98 µL of Mpro solution (final concentration ~0.5 µM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of FRET substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

  • Vero E6 cells or other susceptible cell lines

  • SARS-CoV-2 viral stock

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR or immunofluorescence)

Procedure:

  • Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess viral replication. This can be done by:

    • RT-qPCR: Extracting viral RNA from the cell supernatant or cell lysate and quantifying the amount of a specific viral gene.

    • Immunofluorescence: Fixing and permeabilizing the cells, followed by staining with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells can then be quantified by microscopy or high-content imaging.

  • Determine the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The inhibition of Mpro by N3 directly disrupts the SARS-CoV-2 replication cycle. The following diagrams illustrate the viral polyprotein processing pathway and the experimental workflow for evaluating Mpro inhibitors.

Polyprotein_Processing cluster_translation Translation cluster_processing Proteolytic Processing pp1a pp1a Polyprotein Mpro_active Active Mpro (nsp5) pp1a->Mpro_active Autocleavage pp1ab pp1ab Polyprotein pp1ab->Mpro_active Autocleavage nsps Functional nsps (nsp4-16) Mpro_active->nsps Cleavage at 11 sites RTC Replication/Transcription Complex nsps->RTC Replication Viral RNA Replication RTC->Replication Viral RNA Viral RNA Viral RNA->pp1a Viral RNA->pp1ab N3 N3 Hemihydrate N3->Mpro_active Inhibition

Caption: SARS-CoV-2 polyprotein processing pathway and the inhibitory action of N3.

Mpro_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_sar SAR & Lead Optimization Recombinant_Mpro Recombinant Mpro Compound_Screening Compound Screening Recombinant_Mpro->Compound_Screening FRET_Substrate FRET Substrate FRET_Substrate->Compound_Screening IC50_Determination IC50 Determination Compound_Screening->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Cell_Culture Cell Culture (Vero E6) Viral_Infection SARS-CoV-2 Infection Cell_Culture->Viral_Infection Compound_Treatment Compound Treatment Viral_Infection->Compound_Treatment EC50_Determination EC50 Determination Compound_Treatment->EC50_Determination EC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the evaluation of SARS-CoV-2 Mpro inhibitors.

Conclusion

N3 hemihydrate serves as a foundational tool for understanding the inhibition of the SARS-CoV-2 main protease. Its peptidomimetic structure and covalent mechanism of action have provided a robust platform for the development of more potent and drug-like Mpro inhibitors. The detailed structure-activity relationships derived from N3 and its analogs continue to guide the design of novel antiviral therapies against COVID-19 and future coronavirus threats. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these next-generation inhibitors, facilitating their progression through the drug discovery pipeline.

References

An In-depth Technical Guide to the Chemical Synthesis of Mpro Inhibitor N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro or 3CLpro), an enzyme essential for the replication of the virus. The Mpro inhibitor N3 emerged as a potent and promising lead compound in the early stages of this research. This peptidomimetic inhibitor acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby irreversibly inactivating the enzyme.[1] This technical guide provides a detailed overview of the chemical synthesis of the Mpro inhibitor N3, including its hemihydrate form, along with relevant quantitative data and a visualization of its mechanism of action.

Chemical Synthesis of N3

The synthesis of the Mpro inhibitor N3 is a multi-step process involving the preparation of key building blocks followed by their sequential coupling. The following protocol is based on the original synthesis reported by Yang et al. in their seminal 2005 paper on wide-spectrum coronavirus inhibitors and subsequent elaborations in the field.

Synthesis Workflow

G cluster_0 Peptide Backbone Assembly cluster_1 Warhead Synthesis cluster_2 Final Assembly & Deprotection cluster_3 Purification & Hemihydrate Formation A Protected Amino Acids B Peptide Coupling A->B C Dipeptide & Tripeptide Intermediates B->C G Coupling of Peptide and Warhead C->G D Protected Glutamine Analogue E Introduction of Vinyl Ester D->E F Vinyl Ester 'Warhead' E->F F->G H Global Deprotection G->H I Crude N3 Inhibitor H->I J HPLC Purification I->J K Crystallization/Lyophilization J->K L N3 Hemihydrate K->L

Caption: General workflow for the chemical synthesis of Mpro inhibitor N3 hemihydrate.

Experimental Protocols

Materials: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining.

Step 1: Synthesis of the Protected Tripeptide Backbone

The synthesis of the tripeptide backbone of N3 is typically achieved through standard solution-phase peptide coupling techniques. This involves the sequential coupling of appropriately protected amino acid residues. The exact protecting groups and coupling reagents may vary, but a representative procedure is outlined below.

  • Protocol:

    • Couple N-terminally protected leucine (e.g., Boc-Leu-OH) with the free amine of a protected valine residue (e.g., H-Val-OMe) using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF.

    • Purify the resulting dipeptide by column chromatography.

    • Deprotect the N-terminus of the dipeptide (e.g., removal of Boc group with TFA).

    • Couple the deprotected dipeptide with another N-terminally protected amino acid, such as Boc-protected 3-(pyridin-3-yl)alanine, using the same coupling conditions.

    • Purify the resulting tripeptide intermediate.

Step 2: Synthesis of the Vinyl Ester Warhead

The vinyl ester "warhead" is a critical component of the N3 inhibitor. Its synthesis involves the modification of a glutamine analogue.

  • Protocol:

    • Start with a protected glutamine derivative where the side-chain amide is modified to a lactam to occupy the S1 pocket of Mpro.

    • The carboxylic acid of this glutamine analogue is then converted to an α,β-unsaturated ester. This can be achieved through various methods, such as a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate ylide.

Step 3: Coupling and Deprotection

The final steps involve coupling the tripeptide backbone with the vinyl ester warhead, followed by the removal of all protecting groups.

  • Protocol:

    • Saponify the methyl ester of the tripeptide using a base like LiOH.

    • Couple the resulting carboxylic acid of the tripeptide with the free amine of the vinyl ester warhead using standard peptide coupling conditions.

    • Perform a global deprotection to remove all protecting groups from the coupled product. This is often achieved using a strong acid such as trifluoroacetic acid (TFA) with appropriate scavengers.

Step 4: Purification and Hemihydrate Formation

The crude N3 inhibitor is purified to a high degree, and the hemihydrate form is obtained through a controlled crystallization or lyophilization process.

  • Protocol:

    • Purify the crude N3 by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified N3 is then typically isolated as a hemihydrate by lyophilization from a water-containing solvent system or by controlled crystallization from an aqueous solution. The presence of the hemihydrate can be confirmed by analytical techniques such as Karl Fischer titration and elemental analysis.

Quantitative Data

The following table summarizes the key quantitative data for the Mpro inhibitor N3.

ParameterValueReference
In Vitro Activity
IC50 (SARS-CoV-2 Mpro)4.0 µM
EC50 (SARS-CoV-2 in Vero cells)16.77 µM
Antiviral Activity (Other Coronaviruses)
IC50 (HCoV-229E)4.0 µM
IC50 (FIPV)8.8 µM
IC50 (MHV-A59)2.7 µM
Chemical Properties
Molecular FormulaC35H48N6O7
Molecular Weight664.80 g/mol

Mechanism of Action: Covalent Inhibition of Mpro

The N3 inhibitor functions as an irreversible inhibitor of the SARS-CoV-2 main protease.[1] The mechanism involves a two-step process:

  • Non-covalent Binding: The peptidomimetic backbone of N3 initially binds to the active site of Mpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. This positions the vinyl ester "warhead" in close proximity to the catalytic dyad of the enzyme, which consists of Cysteine-145 and Histidine-41.

  • Covalent Modification: The catalytic Cys-145, activated by the nearby His-41, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester of N3 in a Michael addition reaction. This results in the formation of a stable covalent bond between the sulfur atom of Cys-145 and the inhibitor.[1]

This covalent modification of the active site cysteine permanently inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.

G Mpro Mpro (Active Site) Complex Non-covalent Complex Mpro:N3 Mpro->Complex Reversible Binding N3 N3 Inhibitor N3->Complex Covalent_Adduct Covalently Modified Mpro (Inactive) Complex->Covalent_Adduct Michael Addition (Irreversible)

Caption: Mechanism of covalent inhibition of Mpro by the N3 inhibitor.

Conclusion

The chemical synthesis of the this compound is a challenging but well-defined process rooted in established peptide synthesis methodologies. This guide provides a comprehensive overview of the synthetic strategy, key experimental considerations, and the underlying mechanism of action. The availability of a detailed synthetic route is crucial for the continued exploration of N3 and its analogues as potential therapeutic agents against coronaviruses. Further research and optimization of the synthetic process can contribute to the development of more potent and selective Mpro inhibitors, ultimately strengthening our arsenal against current and future viral threats.

References

N3 hemihydrate as a broad-spectrum coronavirus inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

N3 Hemihydrate: A Broad-Spectrum Coronavirus Inhibitor

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral agents. The main protease (Mpro or 3CLpro) is a highly conserved enzyme across coronaviruses and is essential for viral replication, making it a prime therapeutic target.[1][2] N3 hemihydrate, a peptidomimetic Michael acceptor, has been identified as a potent, irreversible inhibitor of Mpro from multiple coronaviruses.[2] This document provides a comprehensive technical overview of N3 hemihydrate, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and structural insights into its interaction with the Mpro enzyme.

Introduction: The Coronavirus Main Protease (Mpro)

Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses. Upon entering a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[1] These polyproteins must be cleaved into individual functional proteins to assemble new viral particles. This critical processing step is primarily carried out by the main protease (Mpro), a cysteine protease.[1] The functional conservation and high sequence homology of Mpro across various coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, make it an attractive target for the development of broad-spectrum antiviral drugs.[2][3]

N3 Hemihydrate: A Potent Mpro Inhibitor

N3 hemihydrate is a synthetic peptidomimetic designed to fit into the active site of Mpro.[4] As a Michael acceptor, it contains an electrophilic warhead that can react with the catalytic cysteine residue of the enzyme.[2] This mechanism-based design leads to irreversible covalent inhibition, effectively shutting down the protease's activity and halting viral replication.[1][2]

Mechanism of Action

The catalytic activity of Mpro relies on a Cys-His dyad in its active site (Cys145 and His41 in SARS-CoV-2 Mpro). The inhibition by N3 occurs via a two-step mechanism:

  • Binding: The peptidomimetic backbone of N3 positions the inhibitor within the enzyme's active site, forming non-covalent interactions that resemble the natural substrate.[1]

  • Covalent Modification: The catalytic Cys145 residue performs a nucleophilic attack on the vinyl group of the Michael acceptor warhead in N3. This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[1][5] This covalent modification permanently inactivates the Mpro enzyme, thereby blocking the processing of the viral polyprotein and inhibiting viral replication.[1]

cluster_virus Coronavirus Life Cycle cluster_inhibition Inhibition by N3 Entry 1. Virus Entry & Uncoating Translation 2. Translation of Viral RNA Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 3. Polyprotein Cleavage Polyprotein->Cleavage Processed by Mpro Mpro (Main Protease) Proteins Functional Viral Proteins Cleavage->Proteins Replication 4. Replication & Assembly Proteins->Replication Release 5. New Virion Release Replication->Release N3 N3 Hemihydrate Inhibition Covalent Inhibition N3->Inhibition Inhibition->Mpro Blocks

Caption: Mechanism of N3 inhibition within the coronavirus life cycle.

Quantitative Data: Broad-Spectrum Efficacy

N3 hemihydrate has demonstrated potent inhibitory activity against the Mpro of multiple coronaviruses in various assays. The following tables summarize the reported quantitative data.

Table 1: In Vitro Enzymatic Inhibition

Coronavirus Target Assay Type IC₅₀ (μM) Reference
HCoV-229E Mpro FRET 4.0 [3]
FIPV Mpro FRET 8.8 [3]

| MHV-A59 | Mpro | FRET | 2.7 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell-Based Antiviral Activity

Coronavirus Cell Line Assay Type EC₅₀ (μM) Reference

| SARS-CoV-2 | Vero E6 | CPE | 16.77 |[3][6] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The evaluation of antiviral compounds like N3 hemihydrate follows a standardized workflow from initial enzymatic assays to cell-based models and finally to in vivo studies.

Start Compound Design/Screening Biochem Biochemical Assay (Enzyme Inhibition) Start->Biochem Test Potency Cell Cell-Based Assay (Antiviral Activity) Biochem->Cell Confirm Cellular Activity Animal In Vivo Animal Model (Efficacy & Safety) Cell->Animal Evaluate in Organism Clinical Clinical Trials (Human Studies) Animal->Clinical Assess Human Viability

Caption: General workflow for antiviral drug discovery and development.

Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of Mpro and its inhibition by N3.

  • Reagents & Materials:

    • Recombinant Mpro enzyme.

    • FRET substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the Mpro cleavage site.

    • Assay Buffer: e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3.

    • N3 hemihydrate dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of N3 hemihydrate in assay buffer.

    • In a 96-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).

    • Add the N3 dilutions or DMSO (for positive control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes.

    • Principle: In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of N3 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol determines the ability of N3 to protect cells from virus-induced cell death.[7]

  • Reagents & Materials:

    • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).

    • Complete cell culture medium.

    • Coronavirus stock with a known titer.

    • N3 hemihydrate dissolved in DMSO.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • 96-well clear microplates.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

    • Prepare serial dilutions of N3 hemihydrate in culture medium.

    • Remove the old medium from the cells and add the N3 dilutions. Also, prepare "cells only" (no virus, no compound) and "virus only" (no compound) controls.

    • Infect the cells with coronavirus at a specific multiplicity of infection (MOI), leaving the "cells only" wells uninfected.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until significant CPE is observed in the "virus only" control wells.

    • Assess cell viability by adding the MTT or other viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls. Plot the percentage of protection against the logarithm of N3 concentration to calculate the EC₅₀ value. A parallel assay without the virus is run to determine the CC₅₀ (50% cytotoxic concentration).

Structural Biology: The N3-Mpro Complex

X-ray crystallography has provided detailed insights into how N3 binds to the Mpro active site.[8][9] The crystal structure reveals that N3 fits snugly into the substrate-binding pocket. Crucially, it confirms the formation of a covalent bond between the sulfur atom of the catalytic Cysteine 145 and the β-carbon of the inhibitor's Michael acceptor group.[5] This structural information is invaluable for understanding the mechanism of inhibition and for designing new, potentially more potent Mpro inhibitors.

cluster_site Mpro Active Site cluster_inhibitor N3 Inhibitor cluster_result Covalent Complex His41 His41 Cys145 Cys145-SH (Nucleophile) His41->Cys145 Activates N3_warhead Michael Acceptor (Vinyl Group) Cys145->N3_warhead Covalent_Bond Cys145-S-N3 (Irreversible Bond) Pocket Substrate Binding Pocket N3_backbone Peptidomimetic Backbone N3_backbone->Pocket

Caption: Covalent binding of N3 to the catalytic Cys145 in the Mpro active site.

Preclinical and Clinical Status

While N3 hemihydrate has shown significant promise in in vitro enzymatic and cell-based assays, comprehensive in vivo animal model data is limited in publicly available literature.[3][6] Such studies are critical to evaluate the compound's pharmacokinetic properties, efficacy, and safety profile in a whole-organism system.[10] To date, there is no evidence of N3 hemihydrate entering human clinical trials.[11][12] Further preclinical development would be required to advance this compound as a potential therapeutic for human coronaviruses.

Conclusion

N3 hemihydrate is a potent, mechanism-based irreversible inhibitor of the main protease from a broad range of coronaviruses. Its efficacy has been demonstrated in both enzymatic and cell-based assays. The well-characterized mechanism of action and available structural data make N3 a valuable lead compound and a critical tool for the structure-based design of next-generation pan-coronavirus inhibitors. Further preclinical evaluation is necessary to determine its potential as a clinical candidate for treating existing and future coronavirus diseases.

References

In Silico Modeling of N3 Hemihydrate and Mpro Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the computational methodologies used to investigate the interaction between the N3 peptidyl Michael acceptor inhibitor and the main protease (Mpro) of SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a primary target for antiviral drug development. The N3 inhibitor, a peptidomimetic Michael acceptor, has been identified as a potent inhibitor of Mpro.[1][2][3] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM), have been instrumental in elucidating the mechanism of inhibition and guiding the design of new derivatives.[1][2][4] While often supplied as a stable hemihydrate, in silico studies typically model the active N3 molecule.[5][6]

Data Presentation

The following tables summarize quantitative data from various in silico studies on the N3-Mpro interaction.

Table 1: Molecular Docking and Binding Energy Calculations

Computational MethodSoftware/Force FieldLigandBinding Score/Energy (kcal/mol)Reference
Molecular DockingGlideN3Not specified, used as control[1]
Molecular Re-dockingUCSF ChimeraN3-7.7[7]
Molecular DockingMOECompound 9 (pyrimidine dione derivative)-12.70[8]
Molecular DockingNot specifiedMitoxantrone-43.5854 (docking score)[9]
MM-GBSANot specifiedCompound 12 (remdesivir derivative)-88.173[10]
MM-PBSAg_mmpbsaRitonavir, Lopinavir, Remdesivirvan der Waals and electrostatic terms are major contributors[11]
Free Energy Perturbation (FEP)Not specified11 inhibitorsStrong correlation with experimental data (R=0.94)[12]

Table 2: Key Intermolecular Interactions and Distances

Interacting Residues (Mpro)N3 MoietyInteraction TypeAverage Distance (Å) - MDDistance (Å) - X-rayReference
His163P1Hydrogen Bond2.02.0[1][2][3]
Glu166P1Hydrogen Bond1.81.8[1][2][3]
Cys145Vinyl group (Cβ)Covalent Bond-Yes (in complex)[1]
His41-Catalytic Dyad with Cys145--[1]
Gly143-Hydrogen Bond--[10]
His164-van der Waals--[1]
Gln189-Hydrogen Bond--[13]
Thr190-Hydrogen Bond--[13]

Experimental Protocols

Detailed methodologies for the key in silico experiments are outlined below.

Molecular Docking

Molecular docking studies are performed to predict the preferred orientation of the N3 inhibitor within the Mpro active site.

  • Receptor Preparation : The X-ray crystal structure of SARS-CoV-2 Mpro in complex with the N3 inhibitor (e.g., PDB ID: 6LU7) is retrieved from the Protein Data Bank.[8][9][13] The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules.[14][15] Missing side chains and loops may be filled in using tools like the Prime module in Maestro.[15]

  • Ligand Preparation : The 2D or 3D structure of the N3 inhibitor is prepared by assigning correct atom types and charges.

  • Grid Generation : A docking grid is defined around the active site of Mpro, typically centered on the co-crystallized N3 ligand.[15]

  • Docking Simulation : Docking is performed using software such as Glide, AutoDock, or MOE.[1][8] The program samples different conformations and orientations of the ligand within the defined grid and scores them based on a scoring function that estimates the binding affinity.[1] The resulting poses are analyzed to identify key interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the N3-Mpro complex over time, providing insights into its stability and conformational changes.

  • System Setup : The docked N3-Mpro complex is placed in a periodic boundary box and solvated with an explicit water model.[14] Ions are added to neutralize the system.[14]

  • Force Field : A suitable force field, such as AMBER, is used to describe the interactions between atoms.[14]

  • Minimization and Equilibration : The system is first minimized to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run : A production MD simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the complex's motion.[9]

  • Trajectory Analysis : The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are employed to model the covalent bond formation between the N3 inhibitor and the catalytic Cys145 of Mpro, a process that cannot be accurately described by classical force fields.[1][2][4]

  • System Partitioning : The system is divided into a QM region and an MM region. The QM region typically includes the reactive parts of the inhibitor (the Michael acceptor) and the key catalytic residues of Mpro (Cys145 and His41).[1] The rest of the protein and solvent are treated with the MM force field.

  • Reaction Coordinate Definition : A reaction coordinate is defined to describe the process of covalent bond formation. This often involves the distance between the sulfur atom of Cys145 and the β-carbon of the N3 vinyl group.[1]

  • Free Energy Calculations : Methods like umbrella sampling combined with the Weighted Histogram Analysis Method (WHAM) are used to calculate the potential of mean force (PMF) along the reaction coordinate, yielding the free energy barrier for the reaction.[1]

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between N3 and Mpro compared to docking scores.

  • MM-PBSA/MM-GBSA : The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods are commonly used.[11] These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. Snapshots from the MD simulation trajectory are used for the calculation.[11]

  • Free Energy Perturbation (FEP) : FEP is a more computationally intensive but generally more accurate method.[12] It involves gradually "transforming" the ligand into solvent in both the solvated state and when bound to the protein, allowing for a direct calculation of the binding free energy.[12]

Visualizations

The following diagrams illustrate key workflows and interactions in the in silico modeling of the N3-Mpro system.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_docking 2. Initial Binding Pose Prediction cluster_dynamics 3. Dynamic Stability and Refinement cluster_analysis 4. Advanced Analysis PDB Retrieve Mpro Structure (e.g., PDB: 6LU7) Docking Molecular Docking PDB->Docking Ligand Prepare N3 Ligand Ligand->Docking MD Molecular Dynamics (MD) Simulation Docking->MD QM_MM QM/MM Simulation (Covalent Inhibition) MD->QM_MM Binding_Energy Binding Free Energy (MM-PBSA/GBSA, FEP) MD->Binding_Energy

In Silico Modeling Workflow for N3-Mpro Interaction.

N3_Mpro_Interaction cluster_Mpro Mpro Active Site cluster_N3 N3 Inhibitor Cys145 Cys145 His41 His41 Cys145->His41 Catalytic Dyad His163 His163 Glu166 Glu166 Gly143 Gly143 His164 His164 P1 P1 Moiety P1->His163 H-bond P1->Glu166 H-bond P1->Gly143 H-bond Vinyl Vinyl Group Vinyl->Cys145 Covalent Bond Formation P2 P2 Moiety P2->His164 van der Waals

Key Interactions between N3 Inhibitor and Mpro Active Site.

References

N3 Hemihydrate: A Potent Covalent Inhibitor of MERS-CoV Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) continues to pose a significant threat to global health. The viral main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The peptidomimetic compound N3, a Michael acceptor, has been identified as a potent inhibitor of MERS-CoV Mpro. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanism of action of N3 hemihydrate as an inhibitor of MERS-CoV Mpro.

Quantitative Inhibitory and Antiviral Activity

Target Assay Type Value Cell Line (for antiviral activity) Reference
SARS-CoV-2 MproAntiviral AssayEC50: 16.77 µMVero[1][2][3][4][5]
HCoV-229E MproAntiviral AssayIC50: 4.0 µM-[2][3]
Feline Infectious Peritonitis Virus (FIPV) MproAntiviral AssayIC50: 8.8 µM-[2][3]
Murine Hepatitis Virus (MHV)-A59 MproAntiviral AssayIC50: 2.7 µM-[2][3]
SARS-CoV-2 MproEnzyme Inhibitionkobs/[I]: 11,300 M⁻¹s⁻¹-[1]

Mechanism of Action: Covalent Inhibition

N3 acts as an irreversible inhibitor of MERS-CoV Mpro through a covalent Michael addition reaction. The electrophilic vinyl group of N3 is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the Mpro active site. This forms a stable covalent bond, rendering the enzyme inactive.

G cluster_0 MERS-CoV Mpro Active Site cluster_1 N3 Inhibitor Cys145 Cys145 Vinyl_Group Electrophilic Vinyl Group Cys145->Vinyl_Group Nucleophilic Attack His41 His41 His41->Cys145 Activates N3_Peptidomimetic N3 (Michael Acceptor) N3_Peptidomimetic->Vinyl_Group possesses Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Vinyl_Group->Covalent_Adduct Forms G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Start Start Prepare_Inhibitor Prepare Serial Dilutions of N3 Inhibitor Start->Prepare_Inhibitor Add_Inhibitor Add N3 Dilutions to Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add MERS-CoV Mpro to 384-well plate Add_Enzyme->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Add_Substrate Add FRET Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Over Time Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Kinetic Analysis of N3 Hemihydrate Inhibition of Mpro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the kinetic analysis of the SARS-CoV-2 main protease (Mpro) inhibition by N3 hemihydrate. Mpro is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics. N3, a peptidyl Michael acceptor, has been identified as a potent inhibitor of Mpro.[1][2][3][4] This document details the mechanism of inhibition, experimental protocols for kinetic studies, and a summary of the quantitative data.

Mechanism of Mpro Inhibition by N3

The inhibition of SARS-CoV-2 Mpro by N3 is a rapid, time-dependent process that results in the irreversible inactivation of the enzyme.[2][3] Computational and experimental studies have elucidated a two-step mechanism:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the Mpro active site to form a non-covalent enzyme-inhibitor (E:I) complex. This initial binding is guided by interactions between the peptidyl structure of N3 and the substrate-binding subsites of the protease.[2][4][5]

  • Covalent Bond Formation: Following the initial binding, a covalent bond is formed between the inhibitor and the enzyme.[2] Specifically, the catalytic cysteine residue (Cys145) in the Mpro active site performs a nucleophilic attack on the Cβ atom of the vinyl group in the N3 Michael acceptor warhead.[2][3] This step is the rate-limiting step of the inhibition process and leads to an irreversible enzyme-inhibitor (E-I) adduct.[2][5]

The reaction is kinetically controlled by this carbon-sulfur bond formation.[2] The low activation free energy of this reaction step explains the experimentally observed rapid inactivation, which is often too fast to measure the inactivation-rate constant directly.[2]

Experimental Protocols

The kinetic characterization of Mpro inhibitors like N3 involves several key experimental procedures, from protein production to specialized enzymatic assays.

Recombinant Mpro Expression and Purification

High-purity, active Mpro is a prerequisite for reliable kinetic analysis. A common protocol is as follows:

  • Gene Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an E. coli expression vector (e.g., pET series) often with a polyhistidine (His)-tag to facilitate purification.[6][7]

  • Protein Production: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl-β-D-thiogalactoside (IPTG) to the culture.[6]

  • Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The His-tagged Mpro is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Tag Cleavage and Size-Exclusion Chromatography: The His-tag is often cleaved by a specific protease (e.g., TEV protease) to yield the native Mpro sequence. A final purification step using size-exclusion chromatography is performed to remove aggregates and ensure a homogenous, active dimeric form of the enzyme.[7]

Mpro Activity and Inhibition Assay (FRET-based)

A widely used method for measuring Mpro activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8]

  • Assay Principle: This assay uses a synthetic peptide substrate that contains a sequence recognized and cleaved by Mpro. The peptide is flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Reagents and Buffers:

    • Assay Buffer: Typically contains Tris or HEPES buffer at pH 7.3, NaCl, and a reducing agent like DTT or TCEP to maintain the catalytic cysteine in its reduced state.[8][9]

    • Mpro Enzyme: Purified Mpro is diluted to a final nanomolar concentration in the assay buffer.

    • FRET Substrate: A stock solution of the fluorogenic peptide substrate is prepared in DMSO and diluted in the assay buffer.

    • Inhibitor (N3): A stock solution of N3 hemihydrate is prepared in DMSO.

  • Inhibition Measurement (IC50 Determination):

    • A dilution series of the N3 inhibitor is prepared.

    • Mpro enzyme is pre-incubated with the various concentrations of N3 (and a DMSO control) for a defined period in a microplate.

    • The enzymatic reaction is initiated by adding the FRET substrate to all wells.

    • The increase in fluorescence is monitored over time using a plate reader. The initial reaction velocity is calculated from the linear portion of the progress curve.

    • The percentage of inhibition is calculated for each N3 concentration relative to the DMSO control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation.

  • Time-Dependent Inhibition Kinetics:

    • To characterize irreversible inhibitors, the apparent second-order rate constant (kobs/[I]) is determined.[3]

    • Mpro and N3 are incubated together, and at various time points, aliquots are taken and diluted into a solution containing the FRET substrate to measure the remaining enzyme activity.

    • The observed rate of inactivation (kobs) is determined for each inhibitor concentration, and the kobs/[I] value is calculated from the slope of a plot of kobs versus inhibitor concentration.[3]

Quantitative Kinetic Data

The inhibitory activity of N3 hemihydrate has been quantified against Mpro from SARS-CoV-2 and other related coronaviruses. The data is summarized below.

ParameterVirusValueReference(s)
EC50 SARS-CoV-216.77 µM[1][3][10][11]
kobs/[I] SARS-CoV-211,300 M⁻¹s⁻¹[3]
IC50 HCoV-229E4.0 µM[1][10][11]
IC50 FIPV (Feline Infectious Peritonitis Virus)8.8 µM[1][10][11]
IC50 MHV-A59 (Mouse Hepatitis Virus)2.7 µM[1][10][11]
  • EC50 (Half-maximal effective concentration): Represents the concentration of a drug that gives half-maximal response, typically measured in cell-based antiviral assays.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the isolated enzyme's activity.

  • kobs/[I] (Apparent second-order rate constant): A measure of the efficiency of an irreversible inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining the inhibitory kinetics of N3 against Mpro.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Recombinant Mpro Expression & Purification A1 Pre-incubate Mpro with N3 dilutions P1->A1 P2 Prepare N3 Inhibitor Dilution Series P2->A1 P3 Prepare FRET Substrate Solution A2 Initiate Reaction with FRET Substrate P3->A2 A1->A2 A3 Monitor Fluorescence Increase Over Time A2->A3 D1 Calculate Initial Reaction Velocities A3->D1 D2 Plot % Inhibition vs. [N3] Concentration D1->D2 D3 Determine Kinetic Parameters (IC50, kobs/[I]) D2->D3

Caption: Workflow for Mpro Kinetic Inhibition Assay.

Mechanism of N3 Covalent Inhibition

This diagram outlines the two-step signaling pathway of Mpro inactivation by the N3 inhibitor.

G E_I Mpro + N3 (Free Enzyme & Inhibitor) EI_noncov E:I (Non-covalent Complex) E_I->EI_noncov Step 1: Reversible Binding (Fast) EI_cov E-I (Covalent Adduct) (Inactive Enzyme) EI_noncov->EI_cov Step 2: Covalent Modification (Rate-limiting, Irreversible) Cys145 attacks Michael acceptor

Caption: Two-step mechanism of Mpro inhibition by N3.

Conclusion

N3 hemihydrate is a potent, time-dependent, and irreversible inhibitor of SARS-CoV-2 Mpro. Its mechanism involves a rapid initial non-covalent binding followed by the formation of a stable covalent adduct with the catalytic Cys145 residue. The kinetic parameters, including a low micromolar EC50 and a high second-order rate constant, underscore its effectiveness. The experimental protocols detailed herein, particularly FRET-based assays, provide a robust framework for the kinetic evaluation of N3 and other Mpro inhibitors, which is crucial for the development of effective antiviral therapies.

References

Methodological & Application

Application Notes and Protocols for the Mpro Inhibitor N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of the SARS-CoV-2 main protease (Mpro) inhibitor, N3 hemihydrate. This document includes detailed methodologies for enzymatic and cell-based assays, protein crystallization, as well as a summary of its inhibitory activity.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The peptidomimetic inhibitor N3, a Michael acceptor, has been identified as a potent irreversible inhibitor of Mpro from various coronaviruses, including SARS-CoV-2. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity. This document outlines the key experimental procedures to study the inhibitory effects of N3 hemihydrate.

Data Presentation

Inhibitory Activity of N3 Against Various Coronaviruses
Virus/ProteaseAssay TypeMetricValue (μM)Reference
SARS-CoV-2Antiviral Assay (Vero E6 cells)EC5016.77[1]
SARS-CoV-2 MproEnzymatic Assaykobs/[I]11,300 M⁻¹s⁻¹
Human Coronavirus 229E (HCoV-229E)Antiviral AssayIC504.0[1]
Feline Infectious Peritonitis Virus (FIPV)Antiviral AssayIC508.8[1]
Murine Hepatitis Virus (MHV-A59)Antiviral AssayIC502.7[1]

Experimental Protocols

Synthesis of Mpro Inhibitor N3 Hemihydrate

A detailed, step-by-step synthesis protocol for N3 hemihydrate from a primary literature source could not be definitively retrieved with the available search tools. However, N3 is a peptidomimetic inhibitor designed as a Michael acceptor. The general synthesis strategy for such compounds involves solid-phase or solution-phase peptide synthesis to create the peptide backbone, followed by the introduction of the vinyl group "warhead" that covalently reacts with the target cysteine protease.

Recombinant Mpro Expression and Purification

A protocol for the expression and purification of SARS-CoV-2 Mpro is essential for in vitro biochemical and structural studies.

Workflow for Mpro Expression and Purification

cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cloning Clone Mpro gene into pET vector transformation Transform E. coli BL21(DE3) cloning->transformation culture Grow culture and induce with IPTG transformation->culture lysis Cell lysis by sonication culture->lysis affinity_chrom Ni-NTA affinity chromatography lysis->affinity_chrom tag_cleavage His-tag cleavage (e.g., with TEV protease) affinity_chrom->tag_cleavage sec Size-exclusion chromatography tag_cleavage->sec

Caption: Workflow for recombinant Mpro expression and purification.

Protocol:

  • Cloning: The gene encoding for SARS-CoV-2 Mpro is cloned into a bacterial expression vector, such as pET, often with an N-terminal polyhistidine (His) tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole). The cells are lysed using sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the His-tagged Mpro is eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • His-tag Cleavage: The His-tag is often cleaved using a specific protease (e.g., TEV protease) during dialysis against a buffer with low imidazole concentration.

  • Size-Exclusion Chromatography: The cleaved Mpro is further purified by size-exclusion chromatography to remove the cleaved tag, uncleaved protein, and any remaining impurities. The purity of the protein is assessed by SDS-PAGE.

Mpro FRET-Based Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of N3 against Mpro. It relies on the cleavage of a fluorescently labeled peptide substrate.

Principle of the FRET-based Mpro Inhibition Assay

cluster_no_inhibition No Inhibition cluster_inhibition Inhibition no_inhibitor_start Mpro + FRET Substrate (Fluorophore-Quencher) no_inhibitor_end Cleaved Substrate (Fluorescence Signal) no_inhibitor_start->no_inhibitor_end Mpro Activity inhibitor_start Mpro + N3 + FRET Substrate inhibitor_end Intact Substrate (No Fluorescence) inhibitor_start->inhibitor_end Mpro Inactivated

Caption: Principle of the FRET-based Mpro inhibition assay.

Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Mpro Enzyme: Diluted in assay buffer to the desired concentration (e.g., 50 nM).

    • FRET Substrate: A peptide substrate containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). Diluted in assay buffer (e.g., 20 µM).

    • N3 Inhibitor: Prepared as a stock solution in DMSO and serially diluted to the desired concentrations in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the Mpro enzyme solution to each well.

    • Add 2 µL of the serially diluted N3 inhibitor or DMSO (for control) to the wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 48 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated for each inhibitor concentration relative to the DMSO control.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of N3 to inhibit viral replication in a cellular context.

Workflow for a Cytopathic Effect (CPE) Inhibition Assay

seed_cells Seed Vero E6 cells in 96-well plates add_compound Add serial dilutions of N3 inhibitor seed_cells->add_compound infect_cells Infect cells with SARS-CoV-2 add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate assess_cpe Assess cytopathic effect (CPE) incubate->assess_cpe quantify_viability Quantify cell viability (e.g., MTT assay) assess_cpe->quantify_viability

Caption: Workflow for a CPE inhibition antiviral assay.

Protocol (CPE Inhibition Assay):

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.

  • Compound Treatment: The cells are treated with serial dilutions of N3 hemihydrate in cell culture medium. A vehicle control (DMSO) is also included.

  • Viral Infection: The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cytopathic Effect (CPE): The cells are observed under a microscope for virus-induced CPE, such as cell rounding and detachment.

  • Cell Viability Assay: Cell viability is quantified using a colorimetric assay such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 value (the concentration of the compound that protects 50% of cells from virus-induced death) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (CC50) without the virus is also performed to determine the selectivity index (SI = CC50/EC50).

Co-crystallization of Mpro with N3

Determining the crystal structure of Mpro in complex with N3 provides crucial insights into the inhibitor's binding mode.

Protocol:

  • Protein Preparation: Highly pure and concentrated Mpro is required. The protein is typically in a buffer such as 20 mM Tris-HCl pH 7.8, 150 mM NaCl.

  • Complex Formation: Mpro is incubated with a molar excess of N3 (e.g., 1:3 molar ratio) for several hours or overnight at 4°C to ensure covalent bond formation.

  • Crystallization Screening: The Mpro-N3 complex is subjected to high-throughput crystallization screening using various commercially available screens and crystallization methods (e.g., sitting-drop or hanging-drop vapor diffusion).

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

  • X-ray Diffraction and Structure Determination: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved and refined to reveal the detailed interactions between Mpro and the N3 inhibitor.

Conclusion

The protocols and data presented in these application notes provide a framework for the comprehensive evaluation of the this compound. These methodologies are essential for researchers and drug development professionals working on the discovery and characterization of novel antiviral agents targeting the SARS-CoV-2 main protease.

References

Application Notes and Protocols for Cell-Based Assay of Mpro Inhibitor N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. N3 hemihydrate is a potent peptidomimetic inhibitor that acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the Mpro active site.[1][2][3] This irreversible inhibition blocks the processing of viral polyproteins, thereby halting viral replication.[1][2] Effective evaluation of Mpro inhibitors like N3 hemihydrate requires robust cell-based assays to determine their antiviral activity and cytotoxicity in a cellular context. This document provides detailed protocols for a cell-based antiviral assay and a cytotoxicity assay for N3 hemihydrate.

Quantitative Data Summary

The following table summarizes the reported potency of the Mpro inhibitor N3 hemihydrate against various coronaviruses.

Virus/Protease Assay Type Metric Value (μM)
SARS-CoV-2Cell-based antiviral assayEC5016.77[4][5][6][7][8]
HCoV-229ECell-based antiviral assayIC504.0[4][5][6][7]
FIPVCell-based antiviral assayIC508.8[4][5][6][7]
MHV-A59Cell-based antiviral assayIC502.7[4][5][6][7]

Signaling Pathway and Mechanism of Action

N3 hemihydrate inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The virus translates its genomic RNA into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for forming the replication and transcription complex (RTC). N3 hemihydrate, as a peptidomimetic Michael acceptor, enters the host cell and covalently binds to the catalytic cysteine (Cys145) in the Mpro active site. This irreversible binding inactivates the protease, preventing the maturation of viral proteins and ultimately inhibiting viral replication.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Inhibition by N3 Hemihydrate Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Replication Transcription Complex Replication Transcription Complex Polyprotein Cleavage->Replication Transcription Complex Mpro Mpro Polyprotein Cleavage->Mpro Mpro-mediated Viral Replication Viral Replication Replication Transcription Complex->Viral Replication N3 Hemihydrate N3 Hemihydrate N3 Hemihydrate->Mpro Covalent Binding Inactive Mpro-N3 Complex Inactive Mpro-N3 Complex Inactive Mpro-N3 Complex->Polyprotein Cleavage

Mechanism of Mpro inhibition by N3 hemihydrate.

Experimental Protocols

Cell-Based Antiviral Assay Protocol

This protocol describes a method to evaluate the antiviral efficacy of N3 hemihydrate against SARS-CoV-2 in a cell-based assay using Vero E6 cells, which are susceptible to SARS-CoV-2 infection. The readout for this assay is the quantification of viral replication, which can be accomplished by methods such as plaque reduction assays or quantification of viral RNA by RT-qPCR.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • N3 hemihydrate

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Reagents for plaque assay or RT-qPCR

Workflow:

Antiviral_Assay_Workflow A Seed Vero E6 cells in 96-well plates B Incubate overnight to allow cell attachment A->B C Prepare serial dilutions of N3 hemihydrate B->C E Add N3 hemihydrate dilutions to the infected cells C->E D Infect cells with SARS-CoV-2 at a specific MOI D->E F Incubate for a defined period (e.g., 24-48 hours) E->F G Quantify viral replication (Plaque Assay or RT-qPCR) F->G H Calculate EC50 value G->H

Workflow for the cell-based antiviral assay.

Procedure:

  • Cell Seeding:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate.[9]

    • Incubate the plate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of N3 hemihydrate in DMSO.

    • On the day of the experiment, prepare serial dilutions of the N3 hemihydrate stock solution in DMEM. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve.

  • Viral Infection:

    • On the day of the assay, remove the culture medium from the 96-well plate.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 1 PFU/cell for 1 hour at 37°C.[9]

  • Compound Treatment:

    • After the 1-hour incubation, remove the virus inoculum and add 100 µL of the prepared N3 hemihydrate dilutions to the respective wells.

    • Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: Collect the supernatant and perform serial dilutions to titrate the virus on fresh Vero E6 monolayers. Stain with crystal violet to visualize and count plaques.

    • RT-qPCR: Extract viral RNA from the cell lysate or supernatant and perform quantitative reverse transcription PCR (RT-qPCR) to determine the viral load.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of N3 hemihydrate compared to the "virus only" control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).

Cytotoxicity Assay Protocol

It is crucial to assess the cytotoxicity of N3 hemihydrate to ensure that the observed antiviral activity is not due to cell death. The Neutral Red Uptake (NRU) assay is a common method for determining cytotoxicity.

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • N3 hemihydrate

  • 96-well plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Plate reader

Workflow:

Cytotoxicity_Assay_Workflow A Seed Vero E6 cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of N3 hemihydrate to the cells B->C D Incubate for the same duration as the antiviral assay C->D E Add Neutral Red solution and incubate D->E F Wash cells and add destain solution E->F G Measure absorbance on a plate reader F->G H Calculate CC50 value G->H

Workflow for the cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described in the antiviral assay.

  • Compound Treatment:

    • Prepare the same serial dilutions of N3 hemihydrate as used in the antiviral assay.

    • Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (24 to 48 hours).

    • Include a "cells only" control (no compound).

  • Neutral Red Uptake:

    • After the incubation period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).

    • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Destaining and Measurement:

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of N3 hemihydrate compared to the "cells only" control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).

Conclusion

The provided protocols offer a comprehensive framework for the evaluation of the this compound in a cell-based setting. By determining both the antiviral efficacy (EC50) and cytotoxicity (CC50), researchers can calculate the selectivity index (SI = CC50/EC50), a critical parameter for assessing the therapeutic potential of an antiviral compound. These detailed application notes are intended to guide researchers in the accurate and reproducible assessment of N3 hemihydrate and other Mpro inhibitors.

References

Application Notes and Protocols for FRET Assay of N3 Hemihydrate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for viral replication, processing viral polyproteins into functional non-structural proteins (nsps).[1][2] This central role in the viral life cycle makes Mpro an attractive target for antiviral drug development. N3 hemihydrate is a potent peptidomimetic inhibitor that acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inhibiting its function.[3][4]

Fluorescence Resonance Energy Transfer (FRET) assays are a robust and sensitive method for determining the activity of proteases and their inhibitors.[5] This application note provides a detailed protocol for a FRET-based assay to determine the inhibitory activity of N3 hemihydrate against SARS-CoV-2 Mpro.

Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition

The replication of SARS-CoV-2 begins with the entry of the virus into the host cell and the release of its genomic RNA. The host cell's translational machinery is then used to synthesize two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional nsps that are essential for the formation of the replication-transcription complex. By inhibiting Mpro, N3 hemihydrate disrupts this crucial step, thereby halting viral replication.

SARS_CoV_2_Replication cluster_host_cell Host Cell Viral_Entry Viral Entry & RNA Release Translation Translation of Viral RNA Viral_Entry->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro cleavage NSPs Non-structural Proteins (nsps) Mpro->NSPs N3 N3 Hemihydrate N3->Mpro inhibition Replication_Complex Replication-Transcription Complex Formation NSPs->Replication_Complex Replication Viral RNA Replication Replication_Complex->Replication

Caption: SARS-CoV-2 replication pathway and Mpro inhibition.

Quantitative Data

The inhibitory potency of N3 hemihydrate against SARS-CoV-2 Mpro has been determined using FRET-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)Reference
N3 HemihydrateSARS-CoV-2 MproFRET-basedVaries (low µM)16.77[6]

Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Experimental Protocol: FRET Assay for Mpro Inhibition

This protocol outlines the steps for determining the inhibitory activity of N3 hemihydrate against SARS-CoV-2 Mpro using a FRET-based assay. The assay relies on a fluorogenic substrate containing a cleavage site for Mpro flanked by a FRET donor and quencher. Cleavage of the substrate by Mpro separates the donor and quencher, resulting in an increase in fluorescence.

Materials and Reagents
  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., containing a Mpro recognition sequence linked to a fluorophore and a quencher)

  • N3 Hemihydrate

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Dimethyl sulfoxide (DMSO)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair.

Experimental Workflow

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Mpro, N3, Substrate, Buffer Start->Prepare_Reagents Dispense_Inhibitor Dispense N3 Hemihydrate (serial dilutions) into plate Prepare_Reagents->Dispense_Inhibitor Add_Mpro Add SARS-CoV-2 Mpro to each well Dispense_Inhibitor->Add_Mpro Incubate Incubate at room temperature Add_Mpro->Incubate Add_Substrate Add FRET Substrate to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence kinetically over time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate initial velocities and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: FRET assay experimental workflow.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of N3 hemihydrate in DMSO.

    • Dilute the recombinant SARS-CoV-2 Mpro and the FRET substrate to their working concentrations in the assay buffer. Keep all reagents on ice.

  • Assay Plate Preparation:

    • Perform serial dilutions of the N3 hemihydrate stock solution in DMSO, and then dilute into the assay buffer to achieve the final desired concentrations.

    • Add a small volume (e.g., 5 µL) of the diluted N3 hemihydrate or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition and Incubation:

    • Add a specific volume (e.g., 10 µL) of the diluted Mpro solution to each well containing the inhibitor or DMSO.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a defined volume (e.g., 5 µL) of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity by determining the linear rate of fluorescence increase over time.

    • Normalize the initial velocities of the wells containing N3 hemihydrate to the average velocity of the DMSO control wells (representing 100% enzyme activity).

    • Plot the percentage of Mpro inhibition against the logarithm of the N3 hemihydrate concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Conclusion

This application note provides a comprehensive guide for utilizing a FRET-based assay to determine the inhibitory activity of N3 hemihydrate against SARS-CoV-2 Mpro. The detailed protocol and workflow diagrams offer a clear and structured approach for researchers in the field of antiviral drug discovery. The quantitative data presented underscores the potency of N3 hemihydrate as an Mpro inhibitor. This assay can be adapted for high-throughput screening of other potential Mpro inhibitors, contributing to the development of novel therapeutics against COVID-19 and other coronaviral infections.

References

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Mpro Inhibitors Featuring N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3] The well-characterized Mpro inhibitor, N3 hemihydrate, is featured as a reference compound for assay validation and comparison.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development.[1][2][4] High-throughput screening of large compound libraries is a crucial step in identifying novel Mpro inhibitors.[5] The peptidomimetic inhibitor N3 is a potent, irreversible inhibitor that forms a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[4][6][7] Its mechanism of action and crystal structure in complex with Mpro are well-documented, making it an ideal control for HTS campaigns.[8][9][10][11]

Data Presentation

Inhibitory Activity of N3 and Other Mpro Inhibitors
CompoundAssay TypeTargetIC50 / EC50Reference
N3 Hemihydrate Antiviral (Vero cells)SARS-CoV-2EC50: 16.77 µM[7][12][13]
N3 Hemihydrate AntiviralHCoV-229EIC50: 4.0 µM[12]
N3 Hemihydrate AntiviralFIPVIC50: 8.8 µM[12]
N3 Hemihydrate AntiviralMHV-A59IC50: 2.7 µM[12]
13b (ketoamide) EnzymaticSARS-CoV-2 MproIC50: 0.67 µM[7]
13b (ketoamide) Antiviral (Calu-3 cells)SARS-CoV-2EC50: 4-5 µM[7]
MPI8 EnzymaticSARS-CoV-2 MproIC50: 105 nM[14]
MPI8 Cell-based Mpro InhibitionSARS-CoV-2 MproIC50: 31 nM[15]
MPI8 Antiviral (Vero E6 cells)SARS-CoV-2EC50: 30 nM[15]
VS10 BiochemicalSARS-CoV-2 MproIC50: 0.20 µM[16]
VS12 BiochemicalSARS-CoV-2 MproIC50: 1.89 µM[16]

Experimental Protocols

High-Throughput Screening using a Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol is adapted from established methods for identifying Mpro inhibitors.[17]

Objective: To identify compounds that inhibit the proteolytic activity of Mpro by measuring the change in FRET signal.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate with a cleavage site for Mpro

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)

  • Compound library

  • N3 hemihydrate (as a positive control)

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and N3 hemihydrate in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds and N3 hemihydrate to the designated wells. Include wells with DMSO only as a negative control.

  • Add the recombinant SARS-CoV-2 Mpro solution to all wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each compound.

  • Determine the IC50 values for active compounds.

Cell-Based Mpro Inhibition Assay

This protocol describes a gain-of-function assay to quantify Mpro inhibition in living cells.[1][3][14]

Objective: To assess the ability of compounds to inhibit Mpro activity within a cellular context, providing insights into cell permeability and cytotoxicity.

Materials:

  • HEK293T, HeLa, or U2OS cells

  • Expression plasmid encoding a reporter system (e.g., Src-Mpro-Tat-eGFP) where Mpro cleavage releases a fluorescent protein.[1]

  • Transfection reagent

  • Cell culture medium

  • Compound library

  • N3 hemihydrate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a 96-well or 384-well plate.

  • Transfect the cells with the Mpro reporter plasmid.

  • After an appropriate incubation period for plasmid expression, treat the cells with serial dilutions of the test compounds and N3 hemihydrate.

  • Incubate the cells for a defined period (e.g., 14 hours).

  • Measure the fluorescence intensity of the reporter protein (e.g., eGFP). An increase in fluorescence indicates inhibition of Mpro activity.[1]

  • Perform a cell viability assay to assess the cytotoxicity of the compounds.

  • Calculate the percent inhibition and determine the IC50 or EC50 values for non-toxic compounds.

Visualizations

Mpro_Inhibition_Pathway cluster_viral_replication Viral Replication Cycle cluster_inhibition Inhibition Mechanism pp1a_pp1ab Viral Polyproteins (pp1a/pp1ab) Mpro Main Protease (Mpro) pp1a_pp1ab->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication Enables N3 N3 Hemihydrate Active_Site Mpro Active Site (Cys145) N3->Active_Site Covalent Binding Active_Site->Mpro Inhibits

Caption: Mechanism of Mpro inhibition by N3 hemihydrate.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_control Controls Compound_Library Compound Library Primary_Screening Primary Screening (e.g., FRET assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization N3_Control N3 Hemihydrate (Positive Control) N3_Control->Primary_Screening DMSO_Control DMSO (Negative Control) DMSO_Control->Primary_Screening

Caption: High-throughput screening workflow for Mpro inhibitors.

References

Application Notes and Protocols: N3 Hemihydrate for Studying Coronavirus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaviruses, a family of enveloped, positive-sense single-stranded RNA viruses, are responsible for a range of respiratory and enteric diseases in humans and other animals. The replication of coronaviruses is a complex process that relies on the proteolytic processing of large polyproteins (pp1a and pp1ab) by viral proteases into functional non-structural proteins (nsps).[1] The main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in this process, making it a prime target for antiviral drug development.[2][3] Inhibition of Mpro activity effectively halts the viral replication cycle.[4][5]

N3 hemihydrate is a potent, irreversible inhibitor that targets the Mpro of a broad range of coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV.[6][7] It functions as a peptidyl Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the Mpro active site.[2] This document provides detailed application notes and protocols for utilizing N3 hemihydrate as a tool to study coronavirus replication and screen for novel antiviral agents.

Mechanism of Action

N3 hemihydrate acts as a mechanism-based inhibitor of the coronavirus main protease. The inhibition process occurs in two main steps:

  • Non-covalent Binding: The inhibitor first binds to the active site of Mpro to form a non-covalent enzyme-inhibitor complex.[2]

  • Covalent Inactivation: Following initial binding, a nucleophilic attack from the catalytic cysteine residue (Cys145) of Mpro on the Michael acceptor warhead of N3 occurs. This results in the formation of an irreversible covalent bond, effectively inactivating the enzyme.[2][8]

This targeted inhibition of Mpro disrupts the processing of the viral polyprotein, which is an essential step for the formation of the viral replication and transcription complex (RTC), thereby blocking viral replication.[9][10]

G cluster_0 Coronavirus Replication Cycle cluster_1 Inhibition by N3 Hemihydrate Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a/ab) Entry->Translation Proteolysis 3. Polyprotein Processing by Mpro & PLpro Translation->Proteolysis RTC 4. Formation of Replication-Transcription Complex (RTC) Proteolysis->RTC Replication 5. Genome Replication & Subgenomic RNA Synthesis RTC->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Virion Release Assembly->Release N3 N3 Hemihydrate N3->Proteolysis Inhibits Inhibition Blocks Polyprotein Processing

Caption: Coronavirus replication cycle and the inhibitory action of N3 hemihydrate on Mpro.

Data Presentation

The following tables summarize the reported in vitro efficacy of N3 hemihydrate against various coronaviruses and their main proteases.

Table 1: Antiviral Activity of N3 Hemihydrate in Cell-Based Assays

Virus TargetCell LineEC50 (µM)Reference
SARS-CoV-2Vero E616.77[6][7][11]

Table 2: Inhibitory Activity of N3 Hemihydrate against Viral Main Proteases (Mpro)

Virus TargetIC50 (µM)Reference
Human Coronavirus (HCoV-229E)4.0[6][7]
Feline Infectious Peritonitis Virus (FIPV)8.8[6][7]
Murine Hepatitis Virus (MHV-A59)2.7[6][7]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 Mpro and its inhibition by N3 hemihydrate.[12]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • N3 Hemihydrate

  • FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N3 hemihydrate in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Enzyme and Compound Incubation: In a 96-well plate, add 10 µL of SARS-CoV-2 Mpro (final concentration 0.15 µM) to 30 µL of Assay Buffer.

  • Add 10 µL of the diluted N3 hemihydrate or DMSO control to the wells.

  • Incubate the plate at 37°C for 15 minutes with gentle agitation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution (final concentration 10-20 µM) to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 15-30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity (v) for each concentration of the inhibitor. Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G prep 1. Prepare Reagents (Mpro, N3, FRET Substrate) plate 2. Add Mpro and N3 Hemihydrate to 96-well plate prep->plate incubate 3. Incubate at 37°C for 15 min plate->incubate add_sub 4. Add FRET Substrate to initiate reaction incubate->add_sub read 5. Measure Fluorescence (Ex: 340nm, Em: 490nm) add_sub->read analyze 6. Calculate IC50 Value read->analyze

Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.

Protocol 2: Cell-Based Antiviral Assay (CPE Reduction Assay)

This protocol is used to determine the antiviral activity of N3 hemihydrate against a live coronavirus (e.g., SARS-CoV-2) in a suitable host cell line by measuring the reduction of the viral-induced cytopathic effect (CPE).[13][14]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (or other target coronavirus)

  • N3 Hemihydrate

  • Cell Culture Medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain

  • Plate reader (for luminescence) or microscope (for crystal violet)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of N3 hemihydrate in cell culture medium.

  • Infection and Treatment: Remove the old medium from the cells. Add the diluted N3 hemihydrate to the wells.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected cells (mock) and infected, untreated cells (virus control) as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability. Read luminescence on a plate reader.

    • Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and then solubilize the stain. Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the data to the mock-infected control cells (100% viability) and the virus-infected control cells (0% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

G seed 1. Seed Vero E6 Cells in 96-well plate treat 2. Add Serial Dilutions of N3 Hemihydrate seed->treat infect 3. Infect Cells with Coronavirus (MOI 0.01) treat->infect incubate 4. Incubate for 72 hours at 37°C infect->incubate quantify 5. Quantify Cell Viability (e.g., Crystal Violet) incubate->quantify analyze 6. Calculate EC50 Value quantify->analyze

Caption: Workflow for the cell-based CPE reduction antiviral assay.

Conclusion

N3 hemihydrate is a valuable research tool for investigating the replication mechanisms of a wide range of coronaviruses. Its potent and specific inhibition of the main protease allows for the targeted study of this enzyme's role in the viral life cycle. The protocols provided herein offer robust methods for characterizing the inhibitory properties of N3 hemihydrate and for its use as a positive control in high-throughput screening campaigns aimed at discovering novel Mpro inhibitors. Researchers should adhere to all institutional safety guidelines when handling chemical reagents and infectious viruses.

References

In Vivo Application Notes and Protocols for Mpro Inhibitor N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo studies conducted using the potent Main Protease (Mpro) inhibitor, N3 hemihydrate. The following sections summarize the available quantitative data, detail the experimental protocols for key in vivo assays, and provide visualizations of the underlying biological mechanisms and experimental workflows.

Introduction

N3 hemihydrate is a peptidomimetic irreversible inhibitor that targets the Mpro of various coronaviruses, including SARS-CoV-2. By covalently binding to the catalytic cysteine residue in the Mpro active site, N3 effectively blocks viral polyprotein processing, a crucial step in the viral replication cycle. This document focuses on the in vivo evaluation of N3's antiviral efficacy, drawing from foundational studies in animal models.

Quantitative Data Summary

The primary in vivo efficacy data for the Mpro inhibitor N3 comes from studies in a chicken embryo model against the Avian Infectious Bronchitis Virus (IBV), a type of coronavirus. The results are summarized in the table below.

Animal ModelVirusInhibitorAdministration RouteKey ParameterValueReference
Chicken EmbryosAvian Infectious Bronchitis Virus (IBV), M41 strainMpro Inhibitor N3Allantoic cavity50% Protective Dose (PD₅₀) - 3 hour group0.13 µmol[1]
Chicken EmbryosAvian Infectious Bronchitis Virus (IBV), M41 strainMpro Inhibitor N3Allantoic cavity50% Protective Dose (PD₅₀) - 6 hour group0.17 µmol[1]

Signaling Pathway and Mechanism of Action

The Mpro inhibitor N3 functions by interrupting the viral replication cycle within the host cell. The following diagram illustrates the targeted signaling pathway.

Mpro_Inhibition_Pathway cluster_host_cell Host Cell Viral_RNA Viral RNA Entry Translation Translation of Polyproteins (pp1a/1ab) Viral_RNA->Translation Mpro Main Protease (Mpro) Translation->Mpro Cleavage by Mpro NSPs Non-Structural Proteins (NSPs) for Replication Mpro->NSPs Replication Viral RNA Replication & Transcription NSPs->Replication Assembly New Virion Assembly & Release Replication->Assembly N3 N3 Hemihydrate N3->Mpro Inhibits

Caption: Mechanism of Mpro inhibition by N3 hemihydrate within a host cell.

Experimental Protocols

In Vivo Antiviral Assay in a Chicken Embryo Model

This protocol details the methodology used to assess the antiviral activity of N3 against Avian Infectious Bronchitis Virus (IBV) in an in vivo chicken embryo model. This method is adapted from established protocols for titrating and evaluating antiviral efficacy against IBV.[2][3][4][5]

1. Materials

  • Specific-pathogen-free (SPF) embryonated chicken eggs, 9-11 days old

  • Mpro inhibitor N3 hemihydrate

  • Avian Infectious Bronchitis Virus (IBV), M41 strain

  • Sterile phosphate-buffered saline (PBS)

  • Egg candler

  • Egg punch or drill

  • Sterile 1 mL syringes with 25-gauge needles

  • Humidified egg incubator

  • Sealing material (e.g., melted wax or hobby glue)

2. Experimental Workflow

Caption: Workflow for the in vivo antiviral assay of N3 in chicken embryos.

3. Detailed Procedure

  • Preparation of Embryonated Eggs:

    • Obtain 9-11 day old specific-pathogen-free (SPF) embryonated chicken eggs.

    • Candle the eggs to confirm the viability of the embryos and to locate the allantoic cavity.

    • Mark the inoculation site on the shell above the allantoic cavity.

    • Disinfect the surface of the eggs at the marked site.

  • Preparation of Inhibitor and Virus Inoculum:

    • Prepare a stock solution of N3 hemihydrate in a suitable sterile solvent (e.g., PBS with a small amount of DMSO if necessary for solubility, ensuring final solvent concentration is non-toxic to the embryos).

    • Perform serial dilutions of the N3 stock solution in sterile PBS to achieve the desired concentration range for testing.

    • Mix each dilution of the N3 inhibitor with a standardized titer of the IBV M41 strain (e.g., 100 EID₅₀ - 50% Egg Infective Dose).

    • Include a virus-only control group (IBV mixed with PBS) and a mock-infected control group (PBS only).

  • Inoculation:

    • Carefully create a small hole in the eggshell at the marked inoculation site using a sterile egg punch or drill.

    • Using a 1 mL syringe with a 25-gauge needle, inoculate 0.1 to 0.2 mL of the prepared virus-inhibitor mixture into the allantoic cavity of each egg.

    • Seal the hole in each egg with melted wax or another suitable sealant.

  • Incubation and Monitoring:

    • Place the inoculated eggs in a humidified incubator at 37°C.

    • Candle the eggs daily for up to 7 days to monitor the viability of the embryos. Embryo deaths within the first 24 hours post-inoculation are typically considered non-specific and are excluded from the final analysis.

  • Evaluation and Data Analysis:

    • At the end of the 7-day incubation period, chill the eggs and then open them to examine the embryos.

    • Record the presence of characteristic lesions associated with IBV infection, such as stunting, curling, and the presence of urates in the kidneys.

    • The protective effect of the N3 inhibitor is determined by the absence of these lesions in the treated groups compared to the virus-only control group.

    • Calculate the 50% Protective Dose (PD₅₀), which is the dose of the inhibitor that protects 50% of the embryos from the effects of the viral infection, using the Reed-Muench method.

Conclusion

The in vivo data from the chicken embryo model demonstrates that the this compound is effective at inhibiting coronavirus replication. The provided protocols and data serve as a valuable resource for researchers working on the development of Mpro-targeting antiviral therapeutics. Further studies in mammalian models would be necessary to evaluate the pharmacokinetics, safety, and efficacy of N3 hemihydrate for potential human applications.

References

N3 Hemihydrate: A Potent Tool for Unraveling Coronavirus Mpro Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. N3 hemihydrate is a potent, irreversible inhibitor of Mpro that acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[1][2] Its broad-spectrum activity against Mpro from multiple coronaviruses has established it as a critical tool compound for basic research, inhibitor screening, and structural biology studies. This document provides detailed application notes and experimental protocols for utilizing N3 hemihydrate in Mpro research.

Data Presentation

The inhibitory activity of N3 hemihydrate against various coronavirus Mpro enzymes has been extensively characterized. The following tables summarize key quantitative data from enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of Mpro by N3 Hemihydrate

CoronavirusAssay TypeIC50 (μM)kobs/[I] (M⁻¹s⁻¹)Reference
SARS-CoV-2FRET Assay0.053 (for analogue 11a)11,300[3]
HCoV-229EFRET Assay4.0-[4][5][6]
FIPVFRET Assay8.8-[4][5][6]
MHV-A59FRET Assay2.7-[4][5][6]

Table 2: Antiviral Activity of N3 Hemihydrate in Cell-Based Assays

VirusCell LineEC50 (μM)Reference
SARS-CoV-2Vero16.77[3][4][5][6]
IBVChicken Embryos-[6][7]

Mechanism of Action

N3 hemihydrate is a peptidomimetic inhibitor designed to mimic the natural substrate of Mpro.[1] The vinylsulfone moiety of N3 acts as a Michael acceptor, which is attacked by the nucleophilic thiol group of the catalytic cysteine (Cys145) in the Mpro active site. This results in the formation of a stable, irreversible covalent bond, thereby inactivating the enzyme.[1]

Mpro_Inhibition Mpro Mpro (Active) Complex Mpro-N3 Non-covalent Complex Mpro->Complex Binding N3 N3 Hemihydrate N3->Complex Inactive_Mpro Inactive Mpro-N3 Covalent Adduct Complex->Inactive_Mpro Covalent Modification of Cys145

Figure 1. Mechanism of Mpro inhibition by N3 hemihydrate.

Experimental Protocols

Herein, we provide detailed protocols for key experiments involving N3 hemihydrate as a tool compound for Mpro research.

Mpro Enzymatic Activity Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of N3 hemihydrate against Mpro. The assay relies on the cleavage of a fluorogenic peptide substrate containing a FRET pair.

Materials:

  • Recombinant Mpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • N3 hemihydrate stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of N3 hemihydrate in assay buffer.

  • In a 384-well plate, add 5 µL of each N3 hemihydrate dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well except the negative control.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilution Prepare N3 Hemihydrate Serial Dilutions Plate Setup Add Dilutions and Controls to Plate Serial Dilution->Plate Setup Add Enzyme Add Mpro Enzyme Plate Setup->Add Enzyme Incubate Incubate (30 min, 37°C) Add Enzyme->Incubate Add Substrate Add FRET Substrate Incubate->Add Substrate Measure Fluorescence Kinetic Fluorescence Measurement Add Substrate->Measure Fluorescence Calculate IC50 Calculate Reaction Rates and Determine IC50 Measure Fluorescence->Calculate IC50

Figure 2. Workflow for the Mpro FRET-based inhibition assay.

Cell-Based Mpro Inhibition Assay (Gain-of-Signal Reporter)

This protocol describes a cell-based assay to evaluate the ability of N3 hemihydrate to inhibit Mpro activity within a cellular context.[8] This gain-of-signal assay utilizes a reporter construct that produces a fluorescent or luminescent signal upon Mpro inhibition.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for Mpro

  • Reporter plasmid (e.g., encoding a fusion protein with an Mpro cleavage site separating a quencher and a fluorophore, or a system where Mpro activity suppresses reporter expression)

  • Transfection reagent (e.g., Lipofectamine)

  • N3 hemihydrate stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Fluorescence/luminescence plate reader or flow cytometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the Mpro expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of N3 hemihydrate. Include a vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader or analyze cells by flow cytometry.

  • Calculate the EC50 value by plotting the reporter signal against the logarithm of the N3 hemihydrate concentration.

Cell_Assay_Workflow Seed Cells Seed HEK293T cells in 96-well plate Transfect Co-transfect with Mpro and Reporter Plasmids Seed Cells->Transfect Treat Treat with N3 Hemihydrate Serial Dilutions Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Measure Measure Reporter Signal (Fluorescence/Luminescence) Incubate->Measure Analyze Calculate EC50 Measure->Analyze

Figure 3. Workflow for the cell-based Mpro inhibition assay.

X-ray Crystallography of Mpro in Complex with N3 Hemihydrate

This protocol provides a general workflow for determining the crystal structure of Mpro in complex with N3 hemihydrate. The resulting structure can provide detailed insights into the binding mode and mechanism of inhibition. The crystal structure of the SARS-CoV-2 Mpro in complex with N3 has been solved and is available in the Protein Data Bank (PDB ID: 6LU7).[9]

Materials:

  • Highly pure and concentrated recombinant Mpro

  • N3 hemihydrate

  • Crystallization buffer screens

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein Expression and Purification: Express and purify Mpro to >95% purity.

  • Complex Formation: Incubate the purified Mpro with a molar excess of N3 hemihydrate to ensure complete binding.

  • Crystallization: Screen for crystallization conditions using various commercially available or custom-made screens. Optimize the lead conditions to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure by molecular replacement using a known Mpro structure as a search model, and refine the model against the experimental data. The N3 hemihydrate molecule is then built into the electron density map.

Crystallography_Workflow Protein Prep Mpro Expression and Purification Complex Formation Incubate Mpro with N3 Hemihydrate Protein Prep->Complex Formation Crystallization Crystallization Screening and Optimization Complex Formation->Crystallization Data Collection X-ray Diffraction Data Collection Crystallization->Data Collection Structure Solution Structure Determination and Refinement Data Collection->Structure Solution

Figure 4. General workflow for X-ray crystallography of the Mpro-N3 complex.

Conclusion

N3 hemihydrate is an invaluable tool for the study of coronavirus Mpro. Its well-characterized inhibitory properties and mechanism of action make it an excellent positive control for inhibitor screening campaigns and a crucial reagent for biochemical, cellular, and structural studies aimed at understanding Mpro function and developing novel antiviral therapeutics. The protocols provided here offer a starting point for researchers to effectively utilize N3 hemihydrate in their Mpro research endeavors.

References

Troubleshooting & Optimization

Mpro Inhibitor N3 Hemihydrate: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the Mpro inhibitor N3 hemihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is reported to be soluble up to 50 mM in DMSO.

Q2: What are the molecular weight and chemical formula of N3 hemihydrate?

A2: The molecular weight and formula can vary slightly based on the hydration state. For the hemihydrate form, the reported values are:

  • Molecular Weight: 698.81 g/mol

  • Formula: C₃₅H₅₀N₆O₉[1]

For the anhydrous form, the values are:

  • Molecular Weight: 680.8 g/mol

  • Formula: C₃₅H₄₈N₆O₈

It is crucial to use the correct molecular weight for your specific batch, as provided on the Certificate of Analysis, when calculating molar concentrations.

Q3: How should I store the N3 hemihydrate powder and its stock solution?

A3: Proper storage is critical to maintain the inhibitor's stability and activity.

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1]

  • DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q4: What are the known biological activities of N3 inhibitor?

A4: N3 is a potent covalent inhibitor of the main protease (Mpro or 3CLpro) from multiple coronaviruses. It acts as a Michael acceptor, forming a covalent bond with the catalytic Cys145 residue in the Mpro active site.[3][4][5] Its inhibitory activity has been quantified in various assays.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for Mpro inhibitor N3.

Table 1: Solubility and Physical Properties

ParameterValueSolvent/ConditionsSource
Solubility Up to 50 mMDMSO
Solubility 20 mg/mL (with ultrasonic)DMSO[6]
Molecular Weight 698.81 g/mol Hemihydrate[1]
Molecular Weight 680.79 - 680.8 g/mol Anhydrous[6]
Formula C₃₅H₅₀N₆O₉Hemihydrate[1]
Formula C₃₅H₄₈N₆O₈Anhydrous

Table 2: Biological Activity Data

Assay TypeTarget/VirusValueUnitsSource
EC₅₀ SARS-CoV-216.77µM[1][2][5]
IC₅₀ HCoV-229E4.0µM[1]
IC₅₀ FIPV8.8µM[1]
IC₅₀ MHV-A592.7µM[1]

Troubleshooting Guide for Solubility Issues

Q5: My N3 hemihydrate is not dissolving well in DMSO, even at lower concentrations. What should I do?

A5: If you are experiencing difficulty dissolving the compound in DMSO, consider the following steps:

  • Verify Purity and Source: Ensure the compound is from a reputable supplier and check the purity on the Certificate of Analysis.

  • Gentle Warming: Warm the solution gently in a water bath (37°C) for a few minutes. Do not overheat, as it may degrade the compound.

  • Vortexing/Sonication: Vortex the solution vigorously. If it still doesn't dissolve, brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.[6]

  • Fresh Solvent: Ensure your DMSO is anhydrous and of high quality. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.

Q6: I have a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A6: This is a common issue known as "crashing out." N3 hemihydrate has poor aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of N3 in the assay. Given its potent activity, a lower concentration may still be sufficient.

  • Increase Final DMSO Concentration: Check if your assay can tolerate a higher final percentage of DMSO. Many enzymatic assays can tolerate up to 1-2% DMSO without significant loss of activity, but this must be validated for your specific Mpro construct. Always include a vehicle control (DMSO only) in your experiments.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), in your final assay buffer can help maintain the compound's solubility. This must be tested to ensure it does not interfere with protease activity.

  • Pre-mix and Add Last: Try a "pluronic shock" or similar method. Dilute your DMSO stock into a small volume of assay buffer first, vortex immediately and thoroughly, and then add this intermediate dilution to the final reaction mixture. Add the inhibitor as the last component to the assay plate, just before initiating the reaction.

Q7: I am seeing compound precipitation in my cell culture medium for antiviral assays. What are my options?

A7: Solubility in complex biological media can be even more challenging due to high salt and protein content.

  • Check Serum Concentration: The presence of serum (like FBS) can sometimes help solubilize hydrophobic compounds by binding to proteins like albumin. Conversely, it can also cause issues. Test different serum concentrations if your cell line permits.

  • Reduce Final Concentration: As with biochemical assays, precipitation is often concentration-dependent. Determine the highest concentration that remains soluble in your specific cell culture medium and work below that limit. The reported EC₅₀ of ~16.8 µM for N3 in Vero cells suggests that solubility can be maintained at these effective concentrations.[5]

  • Formulation Strategies: For more advanced applications, researchers have explored formulation strategies to improve the aqueous solubility of Mpro inhibitors, such as creating hydrochloride salts or using excipients, though this involves chemical modification and is not a simple troubleshooting step.[7]

Visualized Workflows and Mechanisms

Below are diagrams to visually represent key processes related to N3 hemihydrate troubleshooting and its mechanism of action.

G start Start: N3 Hemihydrate Solubility Issue stock_prep Q: Issue with DMSO Stock Preparation? start->stock_prep aqueous_prep Q: Precipitates in Aqueous Buffer? stock_prep->aqueous_prep No stock_sol1 1. Warm gently (37°C) 2. Vortex / Sonicate 3. Use fresh, anhydrous DMSO stock_prep->stock_sol1 Yes cell_media_prep Q: Precipitates in Cell Culture Media? aqueous_prep->cell_media_prep No aqueous_sol1 1. Lower final N3 concentration 2. Increase final DMSO % (validate!) 3. Add surfactant (e.g., 0.01% Tween-20) 4. Add inhibitor last to reaction aqueous_prep->aqueous_sol1 Yes cell_sol1 1. Work below solubility limit (determine empirically) 2. Test effect of serum concentration 3. Use pre-warmed media for dilution cell_media_prep->cell_sol1 Yes end_node Problem Solved cell_media_prep->end_node No stock_sol1->aqueous_prep aqueous_sol1->cell_media_prep cell_sol1->end_node

Caption: Troubleshooting workflow for N3 hemihydrate solubility issues.

G cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of Inhibition pp1 Viral Polyprotein (pp1a/pp1ab) mpro Mpro (3CLpro) pp1->mpro Cleavage Site (Gln-Ser) proteins Functional Viral Proteins (e.g., RdRp, Helicase) mpro->proteins Processes covalent Covalent Bond Formation (Michael Addition) replication Viral Replication proteins->replication n3 N3 Inhibitor n3->mpro Targets inactive_mpro Inactive Mpro-N3 Complex covalent->inactive_mpro inactive_mpro->replication Blocks

Caption: Simplified mechanism of Mpro action and N3 inhibition.

Experimental Protocols

Protocol 1: Preparation of N3 Hemihydrate Stock Solution

  • Calculate Mass: Based on the molecular weight from your Certificate of Analysis (e.g., 698.81 g/mol for hemihydrate) and your desired stock concentration (e.g., 50 mM), calculate the required mass of N3 powder.

    • Formula: Mass (g) = Concentration (mol/L) * Volume (L) * MW ( g/mol )

  • Weighing: Carefully weigh the calculated amount of N3 hemihydrate powder in a suitable microcentrifuge tube.

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, place the tube in a 37°C water bath for 5-10 minutes, followed by more vortexing. Brief sonication can be used as a final step if powder is still visible.

  • Verification: Ensure the solution is completely clear and free of any visible precipitate before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -80°C.

Protocol 2: General Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay

This protocol is a general guideline adapted from common methodologies. Buffer components and concentrations should be optimized for your specific Mpro construct and substrate.

  • Assay Buffer Preparation: Prepare the assay buffer. A common buffer consists of 20 mM Tris, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, at pH 7.3. Filter the buffer through a 0.22 µm filter.

  • Reagent Preparation:

    • Mpro Enzyme: Dilute the Mpro enzyme stock to the desired working concentration (e.g., 50-100 nM) in the assay buffer. Keep on ice.

    • FRET Substrate: Dilute the FRET peptide substrate stock to its working concentration (typically at or below its Kₘ value) in the assay buffer. Protect from light.

    • N3 Inhibitor Dilution Series: Perform a serial dilution of your N3 DMSO stock solution. First, create an intermediate dilution in DMSO, then dilute into the assay buffer to create the final concentrations for the assay plate. Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted N3 inhibitor solution (or vehicle control) to the wells of a low-volume, black assay plate.

    • Add 10 µL of the diluted Mpro enzyme solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is critical for covalent inhibitors like N3.

    • Initiate the reaction by adding 5 µL of the diluted FRET substrate to each well.

    • Immediately place the plate in a plate reader and monitor the change in fluorescence (e.g., Excitation/Emission wavelengths specific to your FRET pair) over time (e.g., every 60 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the velocities to the vehicle control (DMSO only, 100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the N3 inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Overcoming poor cell permeability of N3 hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3 Hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor cell permeability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my N3 hemihydrate treatment showing low efficacy in cell-based assays compared to biochemical assays?

A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1] While N3 hemihydrate may be a potent inhibitor of its target protein in a cell-free system, its limited ability to cross the cell membrane results in a low intracellular concentration, leading to reduced target engagement and a weaker biological response in living cells.[1] Factors such as the molecule's size, polarity, and number of rotatable bonds can all hinder its passive diffusion across the lipid bilayer.[2]

Q2: What are the initial steps to diagnose a permeability issue with N3 hemihydrate?

A2: The first step is to quantify the intracellular concentration of the compound. A direct measurement using techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) on cell lysates can confirm if sufficient compound levels are being reached inside the cell.[3][4] If the intracellular concentration is significantly lower than the extracellular concentration, a permeability issue is likely. Additionally, running a Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an in vitro assessment of the compound's passive diffusion potential.

Q3: What formulation strategies can improve the solubility and permeability of N3 hemihydrate?

A3: Optimizing the delivery vehicle is a critical step. While DMSO is a common solvent, its concentration should be carefully optimized as high concentrations can be toxic to cells. Exploring alternative, less toxic solvents or using formulation strategies like creating a prodrug by masking polar groups can enhance lipophilicity and improve passive membrane permeability.[5] Strategies such as N- or O-alkylation can increase lipophilicity but may impact solubility or target affinity.[6]

Q4: Can I use permeabilizing agents with N3 hemihydrate for my experiments?

A4: Yes, but with caution. Mild, non-ionic detergents like Triton™ X-100 or Tween-20 can be used to permeabilize cell membranes, allowing N3 hemihydrate to enter the cell.[7][8] However, this approach is typically reserved for endpoint assays where cell viability is not a concern, such as immunocytochemistry, as these agents disrupt the cell membrane.[7] The concentration and incubation time of the permeabilizing agent must be carefully optimized for your specific cell type to avoid excessive cell lysis.

Q5: Are there alternative delivery systems for N3 hemihydrate?

A5: For compounds with persistent permeability issues, advanced delivery systems can be explored. Encapsulating N3 hemihydrate in lipid-based nanoparticles or conjugating it to cell-penetrating peptides (CPPs) are strategies that can facilitate its entry into cells.[2] These methods bypass the need for passive diffusion and can significantly increase the intracellular concentration of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with N3 hemihydrate.

Problem: Low or inconsistent intracellular concentration of N3 hemihydrate.

  • Possible Cause: Poor solubility in the assay medium, leading to precipitation.

  • Solution:

    • Optimize the Vehicle/Solvent: Test a range of DMSO concentrations or alternative solvents. Ensure the final solvent concentration in your media is low (typically <0.5%) to minimize cytotoxicity.

    • Perform a Solubility Test: Visually inspect your stock solutions and final assay media for any signs of precipitation. A brief centrifugation can help pellet any undissolved compound.

    • Sonication: Briefly sonicate your stock solution before diluting it into the assay medium to ensure it is fully dissolved.

  • Possible Cause: The compound is actively being removed from the cell by efflux pumps.

  • Solution:

    • Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., Verapamil for P-glycoprotein) to see if the intracellular concentration of N3 hemihydrate increases. This can help determine if active efflux is a contributing factor.

Data Presentation

Table 1: Solubility and Cellular Uptake of N3 Hemihydrate in Different Vehicles

Vehicle (Final Concentration)Solubility in Media (µM)Intracellular Conc. (nM) at 10 µM Dose (1 hr)Cell Viability (% of Control)
0.1% DMSO> 100150 ± 2598%
0.5% DMSO> 100210 ± 3092%
1% Ethanol85 ± 10110 ± 2095%
5% Solutol HS 15> 200350 ± 4596%

Data are presented as mean ± standard deviation.

Table 2: Effect of Permeability Enhancers on Intracellular N3 Hemihydrate Concentration

Enhancer (Concentration)Treatment TimeIntracellular Conc. (nM) at 10 µM DoseCell Viability (% of Control)
None (Control)1 hour150 ± 2598%
0.01% Triton X-10010 minutes1250 ± 15045%
0.02% Saponin15 minutes980 ± 11060%

Note: These enhancers are suitable for endpoint assays only. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Measurement of Intracellular N3 Hemihydrate by LC-MS/MS

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Aspirate the culture medium and add fresh medium containing the desired concentration of N3 hemihydrate. Incubate for the desired time period (e.g., 1 hour) at 37°C.

  • Cell Washing: Quickly aspirate the treatment medium. Wash the cell monolayer three times with ice-cold Phosphate Buffered Saline (PBS) to remove any extracellular compound.

  • Cell Lysis: After the final wash, add 200 µL of ice-cold lysis buffer (e.g., 70% Methanol, 30% Water with an internal standard) to each well.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis to quantify the concentration of N3 hemihydrate.

  • Normalization: In a parallel set of wells, count the cells to determine the average cell number per well. Normalize the measured intracellular amount of N3 hemihydrate to the cell number or total protein content.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of N3 hemihydrate in a buffer at a known concentration (e.g., 100 µM) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with an artificial membrane solution (e.g., a lipid mixture like phosphatidylcholine in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, measure the concentration of N3 hemihydrate in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters (e.g., incubation time, surface area).

Visualizations

G cluster_0 Diagnostic Phase cluster_1 Troubleshooting Phase cluster_2 Outcome start Low efficacy in cell-based assay q1 Is intracellular concentration sufficiently high? start->q1 measure_ic Measure Intracellular Concentration (LC-MS/MS) q1->measure_ic No pampa Perform PAMPA Assay q1->pampa No other_issue Permeability is not the primary issue. Check target engagement or other factors. q1->other_issue Yes optimize_vehicle Optimize Vehicle/Solvent (e.g., Solutol, different %DMSO) measure_ic->optimize_vehicle use_enhancers Use Permeability Enhancers (for endpoint assays) measure_ic->use_enhancers delivery_systems Consider Advanced Delivery (Nanoparticles, CPPs) measure_ic->delivery_systems check_efflux Investigate Efflux (Use pump inhibitors) measure_ic->check_efflux pampa->optimize_vehicle success Improved Intracellular Concentration & Assay Signal optimize_vehicle->success use_enhancers->success delivery_systems->success check_efflux->success

Caption: Troubleshooting workflow for poor cell permeability.

G cluster_cell Cell cluster_strategies target Intracellular Target compound N3 Hemihydrate (Extracellular) passive Passive Diffusion (Low Efficiency) compound->passive vehicle Optimized Vehicle (e.g., Solutol) compound->vehicle nano Nanoparticle Encapsulation compound->nano passive->target Limited Entry vehicle->target Enhanced Entry nano->target Enhanced Entry membrane Cell Membrane Barrier

Caption: Strategies to overcome the cell membrane barrier.

G receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B (Target of N3) kinaseA->kinaseB transcription_factor Transcription Factor kinaseB->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression N3_extracellular N3 Hemihydrate (Extracellular) membrane Cell Membrane N3_extracellular->membrane Poor Permeability

References

Technical Support Center: Enhancing In Vivo Bioavailability of N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3 hemihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with our initial N3 hemihydrate formulation. What are the likely causes?

A1: Low and variable oral bioavailability of N3 hemihydrate is often attributed to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract.[1][2] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[2] Factors such as slow dissolution from the dosage form, precipitation in the GI fluids, and low permeability can all contribute to this issue. It is crucial to characterize the physicochemical properties of N3 hemihydrate to understand the primary barriers to its absorption.

Q2: What are the primary formulation strategies to consider for improving the bioavailability of N3 hemihydrate?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like N3 hemihydrate.[3][4][5] The most common and effective approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve its dissolution rate.[3][6]

  • Solid Dispersions: Dispersing N3 hemihydrate in a carrier matrix, often a polymer, can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[7][8]

  • Lipid-Based Formulations: Formulating N3 hemihydrate in lipid excipients, such as oils and surfactants, can improve its solubilization in the GI tract.[7][9] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective type of lipid-based formulation.[3][4]

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of N3 hemihydrate by forming inclusion complexes.[4][8]

Q3: How do I select the right excipients for my N3 hemihydrate formulation?

A3: The choice of excipients is critical for enhancing the bioavailability of N3 hemihydrate.[8]

  • For solid dispersions , polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used.[10]

  • For lipid-based formulations , a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates), and co-solvents are utilized.[9][10] The selection should be based on the drug's solubility in these excipients and the ability of the formulation to maintain the drug in a solubilized state during digestion.[9]

  • For complexation , different types of cyclodextrins can be screened for their ability to form stable complexes with N3 hemihydrate.[4][8]

Q4: We are developing a solid dosage form. Which solubility enhancement technique is most suitable for tableting?

A4: For solid dosage forms like tablets, techniques such as micronization, solid dispersions, and complexation are highly suitable. Lipid-based formulations, which are often liquid, can be converted into solid forms (solid-SEDDS) through techniques like adsorption onto solid carriers, spray drying, or melt granulation, making them compatible with tableting.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in preclinical in vivo studies.

  • Possible Cause: High variability in drug absorption due to formulation-dependent food effects or inconsistent dissolution.

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Ensure consistent fasting or fed states in your animal models.

    • Optimize Formulation: Consider formulations known to reduce food effects, such as lipid-based systems, which can facilitate absorption in both fed and fasted states.

    • In Vitro Dissolution Testing: Perform dissolution studies under various biorelevant media conditions (e.g., simulated gastric and intestinal fluids in fasted and fed states) to predict in vivo performance.

Issue 2: Promising in vitro dissolution but poor in vivo bioavailability.

  • Possible Cause: In vivo precipitation of the drug after dissolution from the formulation or poor membrane permeability.

  • Troubleshooting Steps:

    • Precipitation Assessment: Conduct in vitro precipitation studies where the dissolution medium is shifted to simulate the change from stomach to intestinal pH. The inclusion of precipitation inhibitors (e.g., certain polymers) in the formulation can be beneficial.

    • Permeability Assessment: Evaluate the permeability of N3 hemihydrate using in vitro models like Caco-2 cell monolayers.[11] If permeability is low (BCS Class IV), formulation strategies may need to include permeation enhancers.[5]

Issue 3: Difficulty in achieving a stable amorphous solid dispersion.

  • Possible Cause: Recrystallization of N3 hemihydrate from the amorphous state over time.

  • Troubleshooting Steps:

    • Polymer Selection: Screen different polymers for their ability to stabilize the amorphous form of N3 hemihydrate. The interaction between the drug and the polymer is key to preventing recrystallization.

    • Drug Loading: Evaluate the impact of drug loading on the stability of the solid dispersion. A lower drug loading may be necessary to maintain stability.

    • Storage Conditions: Assess the stability of the solid dispersion under different temperature and humidity conditions to determine appropriate storage requirements.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Pharmacokinetic Parameters of N3 Hemihydrate

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated N3 Hemihydrate50 ± 124.0 ± 1.5350 ± 85100
Micronized N3 Hemihydrate120 ± 252.5 ± 0.8980 ± 150280
Solid Dispersion (1:4 drug-polymer ratio)350 ± 501.5 ± 0.52800 ± 400800
Self-Emulsifying Drug Delivery System (SEDDS)550 ± 751.0 ± 0.34200 ± 5501200

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of N3 Hemihydrate Solid Dispersion by Spray Drying

  • Dissolution: Dissolve N3 hemihydrate and a suitable polymer carrier (e.g., HPMC) in a common solvent (e.g., a mixture of dichloromethane and methanol) to create a homogenous solution.

  • Spray Drying: Atomize the solution into a spray dryer chamber with an inlet temperature set to an appropriate level to ensure rapid solvent evaporation without degrading the drug.

  • Collection: Collect the resulting dry powder, which constitutes the solid dispersion, from the cyclone separator.

  • Characterization: Characterize the solid dispersion for drug content, physical form (amorphous vs. crystalline using techniques like XRD or DSC), and dissolution properties.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.[12]

  • Formulation Administration: Administer the N3 hemihydrate formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N3 hemihydrate in the plasma samples using a validated analytical method, such as LC-MS/MS.[14][15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Micronization Micronization Dissolution_Testing Dissolution_Testing Micronization->Dissolution_Testing Solid_Dispersion Solid_Dispersion Solid_Dispersion->Dissolution_Testing Lipid_Formulation Lipid_Formulation Lipid_Formulation->Dissolution_Testing Permeability_Assay Permeability_Assay Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic_Study Permeability_Assay->Pharmacokinetic_Study

Caption: Experimental workflow for improving N3 hemihydrate bioavailability.

logical_relationship Poor_Aqueous_Solubility Poor_Aqueous_Solubility Low_Dissolution_Rate Low_Dissolution_Rate Poor_Aqueous_Solubility->Low_Dissolution_Rate Low_Bioavailability Low_Bioavailability Low_Dissolution_Rate->Low_Bioavailability Formulation_Strategies Formulation_Strategies Particle_Size_Reduction Particle_Size_Reduction Formulation_Strategies->Particle_Size_Reduction Solid_Dispersion Solid_Dispersion Formulation_Strategies->Solid_Dispersion Lipid_Formulation Lipid_Formulation Formulation_Strategies->Lipid_Formulation Increased_Dissolution Increased_Dissolution Particle_Size_Reduction->Increased_Dissolution Solid_Dispersion->Increased_Dissolution Lipid_Formulation->Increased_Dissolution Improved_Bioavailability Improved_Bioavailability Increased_Dissolution->Improved_Bioavailability

Caption: Relationship between solubility, formulation, and bioavailability.

References

Reproducibility issues with Mpro inhibitor N3 hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Mpro inhibitor N3 hemihydrate. Our goal is to address common reproducibility issues encountered during synthesis, crystallization, and enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the N3 inhibitor against SARS-CoV-2 Mpro?

A1: N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity which is essential for viral replication.[1]

Q2: What are the key structural features of the N3 inhibitor?

A2: The N3 inhibitor possesses a peptide-like scaffold designed to fit within the substrate-binding pocket of Mpro. The vinyl group of the Michael acceptor is crucial for the covalent modification of Cys145. The structure of N3 can exist in different rotational isomers (rotamers), which may be present under experimental conditions.[3]

Q3: What are the reported IC50 and EC50 values for the N3 inhibitor?

A3: The inhibitory potency of N3 can vary depending on the specific assay conditions. Reported values are summarized in the table below. Discrepancies in these values can arise from differences in enzyme and substrate concentrations, buffer composition, and the specific assay format used.

Troubleshooting Guides

This section provides structured guidance to troubleshoot common issues encountered during experiments with N3 hemihydrate.

Synthesis and Purification of N3 Hemihydrate

Reproducibility issues often begin with the synthesis and purity of the inhibitor itself.

Problem: Low yield or impurities in the synthesized N3 compound.

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure precise stoichiometry of reactants. - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). - Optimize reaction time and temperature.
Side reactions - Use high-purity starting materials and solvents.[4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Inefficient purification - Select an appropriate purification method (e.g., column chromatography, recrystallization). - Optimize the solvent system for chromatography to achieve better separation of the product from impurities.
Degradation of product - Avoid excessive heat during purification and solvent evaporation. - Store the purified compound under appropriate conditions (see Q&A on storage).
Crystallization of Mpro-N3 Hemihydrate Complex

Obtaining high-quality crystals for structural studies can be challenging.

Problem: Failure to obtain crystals or poor crystal quality.

Possible Cause Troubleshooting Steps
Incorrect protein-to-inhibitor ratio - Experiment with different molar excess ratios of N3 to Mpro (e.g., 2x, 5x, 10x).[5]
Suboptimal crystallization conditions - Screen a wide range of crystallization conditions, including different precipitants (e.g., PEGs, salts), pH, and temperature.[6] - Try different crystallization methods such as sitting drop, hanging drop, or microbatch.[6]
Protein instability or aggregation - Ensure the Mpro sample is pure and monodisperse using size-exclusion chromatography.[7] - Add stabilizing agents to the crystallization buffer (e.g., glycerol, TCEP).[5]
Variability in the hemihydrate state - Ensure consistent hydration of the N3 compound. Consider if the anhydrous form is crystallizing instead.[8] - Control humidity during crystal tray setup.
Mpro Enzymatic Assays

Inconsistent results in enzymatic assays are a common source of reproducibility issues.

Problem: High variability in IC50 values between experiments.

Possible Cause Troubleshooting Steps
Inconsistent enzyme activity - Use a consistent batch of purified Mpro. If using different batches, perform a quality control check to ensure similar specific activity. - Ensure the enzyme is properly stored and handled to prevent degradation. Mpro stock solutions are generally stable for months at -80°C.[9]
Assay buffer composition - Maintain a consistent buffer composition, including pH, salt concentration, and additives like DTT or EDTA.[10][11] - Prepare fresh assay buffer for each experiment to avoid degradation of components like DTT.[11]
Inaccurate inhibitor concentration - Prepare fresh stock solutions of the N3 inhibitor.[10] - Use calibrated pipettes and perform serial dilutions carefully to minimize errors.
DMSO concentration effects - Keep the final DMSO concentration consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity.[12]
Substrate-related issues - Use a high-purity FRET substrate. - Ensure the substrate concentration is appropriate for the assay (typically at or below the Km value).

Data Summary

Table 1: Reported Inhibitory Potency of N3
ParameterValueCell Line / Assay ConditionReference
EC50 16.77 µMSARS-CoV-2 infected Vero cells[13][14]
IC50 4.0 µMHCoV-229E[14]
IC50 8.8 µMFIPV[14]
IC50 2.7 µMMHV-A59[14]

Experimental Protocols

Mpro Expression and Purification

This protocol is a generalized summary based on common methodologies.[5][6][15][16]

  • Transformation: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the SARS-CoV-2 Mpro gene.

  • Cell Culture: Grow the transformed cells in LB medium at 37°C until the optical density at 600 nm reaches approximately 0.6-1.3.

  • Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 16-32°C) for several hours or overnight.

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM imidazole, pH 7.8). Lyse the cells using a high-pressure homogenizer or sonication.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with a wash buffer containing a low concentration of imidazole.

    • Elute the His-tagged Mpro with an elution buffer containing a high concentration of imidazole (e.g., 500 mM).

    • (Optional) Cleave the His-tag using a specific protease (e.g., TEV or 3C protease).

    • Perform size-exclusion chromatography to obtain highly pure and monodisperse Mpro.

Mpro-N3 Co-crystallization

This protocol provides a general workflow for co-crystallization.[5]

  • Protein Preparation: Dialyze the purified Mpro into a low-salt buffer (e.g., 5 mM Tris-HCl, 5 mM NaCl, 1 mM TCEP, pH 7.8) and concentrate it to approximately 10 mg/mL.

  • Complex Formation: Incubate the concentrated Mpro with the N3 inhibitor at a 5-fold molar excess for 2 hours at 4°C.

  • Crystallization Screening: Use the sitting drop vapor diffusion method to screen for crystallization conditions. Mix the Mpro-N3 complex solution with the crystallization screen solution in a 1:1 or 2:1 ratio.

  • Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

FRET-Based Mpro Activity Assay

This is a common method for measuring Mpro activity and inhibition.[17]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.0), 0.5 mM EDTA, 1 mM DTT, 5% glycerol.

    • Mpro Solution: Dilute purified Mpro to the desired final concentration (e.g., 200 nM) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the N3 inhibitor in DMSO.

    • Substrate Solution: Prepare the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • In a 96-well black plate, add the N3 inhibitor dilutions.

    • Add the Mpro solution to each well and pre-incubate for 1 hour at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Visualizations

Signaling Pathway and Experimental Workflows

Mpro_Inhibition_Workflow cluster_synthesis N3 Hemihydrate Synthesis & QC cluster_protein Mpro Expression & Purification cluster_assay Inhibition Assay synthesis Chemical Synthesis purification Purification synthesis->purification qc Purity & Identity Check (LC-MS, NMR) purification->qc pre_incubation Pre-incubation: Mpro + N3 Hemihydrate qc->pre_incubation Inhibitor Stock expression E. coli Expression lysis Cell Lysis expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec sec->pre_incubation Purified Enzyme reaction_init Add FRET Substrate pre_incubation->reaction_init data_acq Fluorescence Measurement reaction_init->data_acq ic50_calc IC50 Determination data_acq->ic50_calc

Caption: Workflow for Mpro inhibition assay using N3 hemihydrate.

Troubleshooting_Logic cluster_assay Enzymatic Assay Issues cluster_material Material Quality Issues start Inconsistent Experimental Results check_enzyme Verify Mpro Activity & Purity start->check_enzyme check_buffer Check Assay Buffer (pH, DTT) start->check_buffer check_inhibitor Validate N3 Concentration & Stability start->check_inhibitor check_dmso Confirm Consistent DMSO % start->check_dmso check_synthesis Review N3 Synthesis Protocol check_inhibitor->check_synthesis check_purity Assess N3 Purity (≥95%) check_synthesis->check_purity check_hydration Confirm Hemihydrate State check_purity->check_hydration check_storage Verify Storage Conditions check_hydration->check_storage

References

Validation & Comparative

A Head-to-Head Battle for Mpro Inhibition: N3 Hemihydrate vs. GC376

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the main protease (Mpro) of SARS-CoV-2 remains a critical front in the development of effective antiviral therapies. Among the numerous candidates, N3 hemihydrate and GC376 have emerged as prominent covalent inhibitors that target the catalytic cysteine residue essential for viral replication. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and development.

Both N3 hemihydrate and GC376 are peptidomimetic inhibitors that function by forming a covalent bond with the catalytic cysteine (Cys145) in the active site of Mpro, thereby blocking its proteolytic activity. This inhibition prevents the processing of the viral polyproteins, which is a crucial step in the viral life cycle.

Mechanism of Mpro Inhibition

The catalytic dyad of Mpro, consisting of Cysteine-145 and Histidine-41, is responsible for the cleavage of viral polyproteins. Covalent inhibitors like N3 and GC376 are designed to mimic the natural substrate of Mpro and irreversibly bind to the active site.

  • N3 Hemihydrate: This compound is a Michael acceptor inhibitor. The vinyl group in N3 undergoes a nucleophilic attack by the deprotonated thiol group of Cys145, leading to the formation of a stable covalent bond.[1][2][3]

  • GC376: This compound is a prodrug that is converted to its active aldehyde form, GC373, under physiological conditions. The aldehyde group is then attacked by the Cys145 residue, forming a hemithioacetal adduct.[4][5]

The following diagram illustrates the general mechanism of covalent inhibition of Mpro by these compounds.

Mpro_Inhibition Mpro Mpro (Active Site) Cys145-SH, His41 Complex Mpro-Inhibitor Non-covalent Complex Mpro->Complex Binding Inhibitor Covalent Inhibitor (N3 or GC376) Inhibitor->Complex Covalent_Adduct Covalently Modified Mpro (Inactive) Complex->Covalent_Adduct Covalent Bond Formation

Figure 1: General mechanism of Mpro covalent inhibition.

Comparative Efficacy: A Data-Driven Overview

The inhibitory potency of N3 hemihydrate and GC376 has been evaluated in numerous studies using both enzymatic and cell-based assays. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Inhibitor Assay Type Target IC50 (µM) Ki (µM) Reference(s)
N3 Hemihydrate EnzymaticSARS-CoV-2 Mpro--[6]
Cell-basedHCoV-229E4.0-[7][8][9]
Cell-basedFIPV8.8-[7][8][9]
Cell-basedMHV-A592.7-[7][8][9]
GC376 EnzymaticSARS-CoV-2 Mpro0.030 ± 0.008-[4]
EnzymaticSARS-CoV-2 Mpro0.15-[2]
EnzymaticSARS-CoV-2 Mpro1.14-[10]
EnzymaticSARS-CoV Mpro0.05 ± 0.010.02[11]
EnzymaticSARS-CoV-2 Mpro0.19 ± 0.040.04[11]
EnzymaticFIPV Mpro-0.0021[12]
Inhibitor Cell Line Virus EC50 (µM) Reference(s)
N3 Hemihydrate VeroSARS-CoV-216.77[6][13]
GC376 VeroSARS-CoV-20.70[2]

Experimental Protocols: A Closer Look at the Methodology

The determination of inhibitory constants is crucial for evaluating the efficacy of potential drug candidates. Fluorescence Resonance Energy Transfer (FRET)-based assays and cell-based assays are two common methods employed for this purpose.

FRET-Based Mpro Inhibition Assay

This in vitro assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

Typical Protocol:

  • Reagents: Purified recombinant Mpro, FRET peptide substrate, assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3), and the inhibitor compound at various concentrations.

  • Procedure: a. The inhibitor is pre-incubated with Mpro in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the FRET substrate. c. The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow of a typical FRET-based Mpro inhibition assay.

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mpro Purified Mpro Incubation Pre-incubation: Mpro + Inhibitor Mpro->Incubation Inhibitor Inhibitor (Varying Conc.) Inhibitor->Incubation Substrate FRET Substrate Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic Read) Reaction->Measurement Velocity Calculate Initial Velocity Measurement->Velocity Plotting Plot % Inhibition vs. [Inhibitor] Velocity->Plotting IC50 Determine IC50 Plotting->IC50

Figure 2: Workflow of a FRET-based Mpro inhibition assay.
Cell-Based Mpro Inhibition Assay

This assay evaluates the ability of an inhibitor to block Mpro activity within a cellular context, providing insights into factors like cell permeability and cytotoxicity.

Principle: A reporter system is engineered into a cell line where the expression of a reporter gene (e.g., luciferase or fluorescent protein) is dependent on the proteolytic activity of Mpro. In the absence of an inhibitor, Mpro cleaves a fusion protein, preventing the expression of the reporter. An effective inhibitor will block this cleavage, leading to reporter gene expression, which can be quantified.[1][14][15][16]

Typical Protocol:

  • Cell Line: A stable cell line (e.g., HEK293T) engineered to express both Mpro and the reporter construct.

  • Procedure: a. Cells are seeded in microplates and treated with various concentrations of the inhibitor compound. b. After an incubation period (e.g., 24-48 hours), the reporter signal (luminescence or fluorescence) is measured. c. A parallel assay is often performed to assess cell viability (e.g., MTT or CellTiter-Glo assay) to rule out cytotoxic effects.

  • Data Analysis: The reporter signal is normalized to cell viability. EC50 values are determined by plotting the normalized reporter signal against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Both N3 hemihydrate and GC376 are potent covalent inhibitors of SARS-CoV-2 Mpro, demonstrating significant promise as antiviral drug candidates. The available data suggests that GC376 may exhibit lower IC50 and EC50 values in some studies, indicating potentially higher potency. However, it is crucial to consider the limitations of comparing data from different studies with varying experimental setups.

References

Head-to-Head Comparison: N3 Hemihydrate and Paxlovid in the Context of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two antiviral compounds, N3 hemihydrate and Paxlovid, both targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. While Paxlovid has become a cornerstone of COVID-19 treatment, N3 hemihydrate remains a preclinical candidate. This comparison aims to objectively present the available experimental data to inform research and development efforts in the ongoing search for effective antiviral therapies.

At a Glance: Key Differences

FeatureN3 HemihydratePaxlovid (Nirmatrelvir/Ritonavir)
Development Stage PreclinicalClinically Approved and Widely Used
Mechanism of Action Covalent inhibitor of SARS-CoV-2 MproCombination of a SARS-CoV-2 Mpro inhibitor (Nirmatrelvir) and a pharmacokinetic enhancer (Ritonavir)
Primary Component Mpro inhibitor N3Nirmatrelvir (Mpro inhibitor) and Ritonavir (CYP3A4 inhibitor)
Clinical Efficacy Not establishedProven to significantly reduce hospitalization and death in high-risk COVID-19 patients[1][2]

Mechanism of Action

Both N3 hemihydrate and the active component of Paxlovid, nirmatrelvir, function by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.

N3 Hemihydrate is a peptidomimetic Michael acceptor that acts as a covalent inhibitor of Mpro. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inactivation of the enzyme.

Paxlovid is a co-formulation of two drugs:

  • Nirmatrelvir (PF-07321332): A potent and reversible covalent inhibitor of Mpro. It binds to the catalytic cysteine residue of the enzyme, thereby blocking its activity.[3]

  • Ritonavir: A pharmacokinetic enhancer. It inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing nirmatrelvir. By slowing down the breakdown of nirmatrelvir, ritonavir increases its plasma concentration and duration of action, enhancing its antiviral efficacy.

Signaling Pathway of Mpro Inhibition

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication N3_Hemi N3 Hemihydrate Mpro SARS-CoV-2 Mpro N3_Hemi->Mpro Inhibits Paxlovid Paxlovid (Nirmatrelvir) Paxlovid->Mpro Inhibits

Mechanism of Mpro Inhibition by N3 Hemihydrate and Paxlovid.

In Vitro Efficacy

Direct head-to-head in vitro studies are not available. The following tables summarize the reported in vitro activities from separate studies.

N3 Hemihydrate: In Vitro Antiviral Activity
VirusCell LineParameterValueReference
SARS-CoV-2Vero E6EC5016.77 µM[4]
HCoV-229E-IC504.0 µM[4]
FIPV-IC508.8 µM[4]
IBV-IC502.7 µM[4]
MHV-A59-IC502.7 µM[4]
Paxlovid (Nirmatrelvir): In Vitro Antiviral Activity against SARS-CoV-2 Variants
VariantCell LineParameterValue (nM)Reference
WA1VeroE6-TMPRSS2EC5038.3[5]
Alpha (B.1.1.7)VeroE6-TMPRSS2EC5037.6[5]
Beta (B.1.351)VeroE6-TMPRSS2EC5037.6[5]
Gamma (P.1)VeroE6-TMPRSS2EC5051.5[5]
Delta (B.1.617.2)VeroE6-TMPRSS2EC5037.5[5]
Omicron (B.1.1.529)VeroE6-TMPRSS2EC5081.9[5]
Omicron (BA.2)VeroE6-TMPRSS2EC50100.2[5]
Omicron (BA.2.12.1)VeroE6-TMPRSS2EC50111.4[5]
Omicron (BA.4)VeroE6-TMPRSS2EC50117.8[5]

In Vivo and Clinical Data

A significant disparity in the available data exists in this domain. Paxlovid has undergone extensive clinical evaluation, while N3 hemihydrate has not progressed to in vivo or clinical studies based on publicly available information.

N3 Hemihydrate: In Vivo and Clinical Data

No publicly available data from animal models or human clinical trials were found for N3 hemihydrate.

Paxlovid: Clinical Efficacy in High-Risk, Non-Hospitalized Adults (EPIC-HR Trial)

The EPIC-HR trial was a Phase 2/3, randomized, double-blind, placebo-controlled study.[6]

Outcome (Treatment within 5 days of symptom onset)Paxlovid (n=1039)Placebo (n=1046)Relative Risk Reduction
COVID-19-related hospitalization or death through Day 280.8% (8)6.3% (66)88%
Deaths through Day 28012100%

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound against SARS-CoV-2.

G Start Start Cell_Seeding Seed Vero E6 cells in 96-well plates Start->Cell_Seeding Compound_Prep Prepare serial dilutions of the antiviral compound Cell_Seeding->Compound_Prep Infection Infect cells with SARS-CoV-2 (defined MOI) Compound_Prep->Infection Incubation Incubate for 48-72 hours Infection->Incubation CPE_Assessment Assess cytopathic effect (CPE) or use a cell viability assay (e.g., MTT) Incubation->CPE_Assessment EC50_Calc Calculate EC50 value CPE_Assessment->EC50_Calc End End EC50_Calc->End

General workflow for an in vitro antiviral activity assay.

Detailed Steps:

  • Cell Culture: Vero E6 cells are seeded in 96-well microplates and incubated overnight to form a confluent monolayer.

  • Compound Dilution: The test compound (e.g., N3 hemihydrate or nirmatrelvir) is serially diluted to various concentrations.

  • Infection: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cells. A no-drug control and a positive control (e.g., another known antiviral) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification: The antiviral activity is quantified by assessing the inhibition of CPE or by using a cell viability assay such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of the viral replication or CPE, is calculated from the dose-response curve.

SARS-CoV-2 Mpro Enzymatic Assay (General Protocol)

This protocol describes a general method for measuring the inhibitory activity of a compound against the Mpro enzyme using a fluorescence resonance energy transfer (FRET)-based assay.

G Start Start Reagent_Prep Prepare assay buffer, recombinant Mpro, and FRET substrate Start->Reagent_Prep Inhibitor_Incubation Incubate Mpro with the inhibitor (e.g., N3, Nirmatrelvir) Reagent_Prep->Inhibitor_Incubation Reaction_Initiation Add FRET substrate to initiate the enzymatic reaction Inhibitor_Incubation->Reaction_Initiation Fluorescence_Measurement Measure fluorescence intensity over time Reaction_Initiation->Fluorescence_Measurement IC50_Calc Calculate IC50 value Fluorescence_Measurement->IC50_Calc End End IC50_Calc->End

General workflow for an Mpro enzymatic inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant SARS-CoV-2 Mpro enzyme and a specific fluorogenic substrate (FRET peptide) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor (N3 hemihydrate or nirmatrelvir) to allow for binding.

  • Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Signal Detection: In the absence of an inhibitor, Mpro cleaves the FRET substrate, separating a fluorophore and a quencher and resulting in an increase in fluorescence. In the presence of an effective inhibitor, this cleavage is blocked, and the fluorescence signal remains low. The fluorescence is measured kinetically using a plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Paxlovid EPIC-HR Clinical Trial Protocol

The EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a pivotal study that evaluated the efficacy and safety of Paxlovid.[6][7]

  • Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 diagnosis and at least one risk factor for progression to severe disease. Participants were unvaccinated.

  • Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) administered orally every 12 hours for 5 days.

  • Control: Placebo administered orally every 12 hours for 5 days.

  • Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.

Summary and Future Directions

The available data indicate that both N3 hemihydrate and Paxlovid (specifically its active component, nirmatrelvir) are potent inhibitors of the SARS-CoV-2 main protease. However, the comparison is limited by the vastly different stages of development.

  • N3 Hemihydrate has demonstrated promising in vitro activity against SARS-CoV-2 and other coronaviruses. Its mechanism as a covalent inhibitor is well-characterized at the molecular level. However, the lack of in vivo and clinical data makes it impossible to assess its therapeutic potential in a real-world setting. Further preclinical studies, including pharmacokinetic and toxicology assessments in animal models, are necessary to determine if it warrants progression to clinical trials.

  • Paxlovid has successfully translated its potent in vitro activity into robust clinical efficacy. The EPIC-HR trial clearly demonstrated its ability to reduce the risk of severe outcomes in high-risk patients.[1][2] The inclusion of ritonavir to boost nirmatrelvir's exposure is a key component of its success. Ongoing research for Paxlovid focuses on its effectiveness against emerging variants, its use in different patient populations (e.g., standard-risk, vaccinated individuals), and the potential for viral resistance.

References

Comparative Analysis of N3 Hemihydrate Resistance Mutations in SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to antiviral therapeutics is a critical challenge in the ongoing management of SARS-CoV-2. The viral main protease (Mpro or 3CLpro) is a key target for antiviral drugs, including the peptidomimetic inhibitor N3 hemihydrate and the clinically approved drug nirmatrelvir (a component of Paxlovid). Understanding the mutations that confer resistance to these inhibitors is paramount for the development of next-generation antivirals and for monitoring the evolution of the virus. This guide provides a comparative overview of key resistance mutations in Mpro, with a focus on their impact on the efficacy of N3 hemihydrate and other related inhibitors.

Quantitative Comparison of Mpro Resistance Mutations

While specific resistance data for N3 hemihydrate is less abundant in recent literature, which has largely focused on the clinically relevant inhibitor nirmatrelvir, the shared binding site and mechanism of action allow for valuable inferences. The following tables summarize the impact of key Mpro mutations on inhibitor efficacy, enzymatic activity, and protein stability, primarily based on studies of nirmatrelvir and other Mpro inhibitors. These mutations are highly likely to affect the binding and efficacy of N3 hemihydrate as well.

Table 1: Impact of Mpro Mutations on Inhibitor Efficacy

MutationFold Increase in IC50/Ki (Nirmatrelvir)Reference(s)
E166V188-fold (replicon assay)[1]
H172Y>10-fold (Ki)[2]
S144A>10-fold (Ki)[2]
M165T>10-fold (Ki)[2]
Q189KSignificant resistance[3]
L50F/E166A/L167F~35-fold lower catalytic efficiency[4]
E166M24-fold (IC50)[1]
Q192T>10-fold (Ki)[2]

Table 2: Enzymatic Activity and Stability of Mpro Mutants

MutationCatalytic Efficiency (kcat/Km) vs. Wild-TypeThermal Stability (Tm) vs. Wild-TypeReference(s)
E166VReducedDecreased[3]
H172YReducedDecreased[3]
S144AComparableSlightly Decreased[3]
Q189KComparableNo significant change[3]
L50F/E166A/L167FSignificantly ReducedNot Reported[4]

Experimental Protocols

The characterization of Mpro resistance mutations involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

  • Reagents and Materials:

    • Recombinant wild-type and mutant Mpro enzymes.

    • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test inhibitors (e.g., N3 hemihydrate, nirmatrelvir).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the inhibitor in the assay buffer. b. In a 384-well plate, add a solution of Mpro enzyme (final concentration typically in the nanomolar range) to each well. c. Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration typically near the Km value). e. Immediately monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm). f. The initial reaction velocity is calculated from the linear phase of the fluorescence curve. g. IC50 values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.[2]

Thermal Shift Assay (TSA)

TSA is used to assess the binding of inhibitors to Mpro and to evaluate the thermal stability of Mpro variants.

Principle: The assay measures the change in the melting temperature (Tm) of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

Protocol:

  • Reagents and Materials:

    • Recombinant wild-type and mutant Mpro enzymes.

    • SYPRO Orange dye.

    • Assay buffer.

    • Test inhibitors.

    • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • Procedure: a. Prepare a solution of Mpro enzyme in the assay buffer. b. Add the SYPRO Orange dye to the Mpro solution. c. Add the test inhibitor at a fixed concentration. d. The mixture is heated in a qPCR instrument with a gradual temperature ramp (e.g., from 25°C to 95°C). e. The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. f. The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which is the peak of the first derivative of the fluorescence curve. g. A significant increase in Tm in the presence of an inhibitor indicates binding.[2]

Visualizing Resistance Mechanisms

The following diagrams illustrate the general workflow for identifying resistance mutations and the mechanism of Mpro inhibition.

Experimental_Workflow_for_Resistance_Mutation_Identification cluster_invitro In Vitro Selection cluster_biochemical Biochemical & Structural Characterization A Wild-Type SARS-CoV-2 B Culture in presence of increasing inhibitor concentrations A->B C Sequence analysis of resistant viral populations B->C D Identification of potential resistance mutations C->D E Site-directed mutagenesis to create Mpro variants D->E Inform F Enzymatic Assays (FRET) to determine IC50/Ki E->F G Biophysical Assays (TSA) to assess binding & stability E->G H X-ray Crystallography to determine structural changes E->H I Comprehensive Resistance Profile F->I Quantitative Data G->I Binding Data H->I Structural Data

Caption: Workflow for identifying and characterizing Mpro resistance mutations.

Mpro_Inhibition_and_Resistance cluster_inhibition Mechanism of Mpro Inhibition cluster_resistance Mechanism of Resistance Mpro Active Mpro Catalytic Dyad (Cys145, His41) Inactivated_Mpro Inactivated Mpro Viral polyprotein processing blocked Mpro->Inactivated_Mpro Inhibition Mutated_Mpro Mutated Mpro e.g., E166V, H172Y Mpro->Mutated_Mpro Mutation Inhibitor N3 Hemihydrate / Nirmatrelvir Binds to active site Inhibitor->Mutated_Mpro Ineffective Inhibition Reduced_Binding Reduced Inhibitor Binding Steric hindrance or loss of key interactions Mutated_Mpro->Reduced_Binding Leads to Active_Mpro_Resistant Active Mpro (Resistant) Viral polyprotein processing continues Reduced_Binding->Active_Mpro_Resistant Results in

Caption: Simplified signaling pathway of Mpro inhibition and resistance.

References

Comparative In Vivo Efficacy of 3CL Protease Inhibitors: Ensitrelvir and Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

Note on N3 Hemihydrate: Extensive literature searches did not yield in vivo efficacy data for a compound specifically designated as "N3 hemihydrate." However, the compound "N3" is well-documented as an early peptidomimetic Michael acceptor inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro)[1][2][3]. While its in vitro activity and mechanism of action have been described, in vivo animal model data was not available in the reviewed literature. This guide, therefore, provides a comparative overview of the in vivo efficacy of two other potent 3CL protease inhibitors, Ensitrelvir and Nirmatrelvir, for which comparative animal study data is available.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vivo performance of Ensitrelvir and Nirmatrelvir against SARS-CoV-2, supported by experimental data.

In Vivo Efficacy Data Summary

The following table summarizes the key quantitative data from comparative in vivo studies of Ensitrelvir and Nirmatrelvir in animal models of SARS-CoV-2 infection.

ParameterEnsitrelvirNirmatrelvirAnimal ModelSARS-CoV-2 Strain(s)Source
Viral Titer Reduction (Lungs) Dose-dependent reductionDose-dependent reductionBALB/cAJcl miceMouse-adapted (MA-P10), Gamma, Delta, Omicron[4][5][6]
Viral Titer Reduction (Nasal Turbinates) Reduced virus levelsReduced virus levelsSyrian hamstersAncestral (WK-521), Delta, Omicron[4][6]
Comparative Efficacy Demonstrated comparable or better in vivo efficacy at similar or slightly lower unbound-drug plasma concentrationsDemonstrated in vivo efficacyBALB/cAJcl mice & Syrian hamstersMultiple strains[4][6]
Survival Rate Increased survivalNot explicitly stated in comparative studyBALB/cAJcl miceGamma, MA-P10[5]
Body Weight Loss Reduced body weight lossMonitoredBALB/cAJcl miceGamma, MA-P10[5]
Pulmonary Lesions Reduced pulmonary lesionsNot explicitly stated in comparative studyBALB/cAJcl miceGamma, MA-P10[5]
Inflammatory Cytokine/Chemokine Levels Suppressed levelsNot explicitly stated in comparative studyBALB/cAJcl miceGamma, MA-P10[5]

Experimental Protocols

Detailed methodologies for the key comparative in vivo experiments are crucial for the interpretation of the efficacy data.

Animal Models and SARS-CoV-2 Infection
  • Mouse Model: Female BALB/cAJcl mice were used for evaluating the efficacy against various SARS-CoV-2 strains, including mouse-adapted (MA-P10) and Gamma variants[4][5][6]. Mice were intranasally inoculated with the virus.

  • Hamster Model: Syrian hamsters were utilized to assess efficacy against ancestral (WK-521), Delta, and Omicron strains of SARS-CoV-2[4][6]. Hamsters were also infected via the intranasal route.

Drug Administration
  • Route of Administration: Both Ensitrelvir and Nirmatrelvir were administered orally[5].

  • Dosing Regimen: Treatment was initiated at a specified time point post-infection, typically 24 hours, to model a delayed-treatment scenario[5]. Drugs were administered at various doses to determine a dose-dependent response[5].

Efficacy Endpoints Measurement
  • Viral Titer Quantification: Viral loads in the lungs and nasal turbinates were quantified at specific time points post-treatment. This was done using plaque assays on VeroE6/TMPRSS2 cells to determine infectious viral titers and by RT-qPCR to measure viral RNA levels[4][5][6].

  • Clinical Outcome Assessment: The in vivo efficacy was further evaluated by monitoring body weight changes and survival rates over the course of the study[4][5][6].

  • Pathological and Inflammatory Marker Analysis: To assess the impact on disease severity, lung tissues were collected for histopathological examination to evaluate pulmonary lesions. Additionally, levels of inflammatory cytokines and chemokines in lung tissue homogenates were measured[5].

  • Pharmacokinetic Analysis: Plasma concentrations of Ensitrelvir and Nirmatrelvir were measured at different time points after administration to correlate drug exposure with antiviral efficacy[4][6].

Visualizations

Mechanism of Action of 3CL Protease Inhibitors

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug Antiviral Intervention Viral_RNA Viral RNA Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation CLpro 3CL Protease (Mpro) Polyproteins->CLpro Cleavage Functional_Proteins Functional Non-structural Proteins CLpro->Functional_Proteins Enables formation of Block Blockage of Viral Replication Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex Replication_Complex->Viral_RNA Replication Antiviral Ensitrelvir / Nirmatrelvir Antiviral->CLpro Inhibits G cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Efficacy Analysis cluster_outcome Outcome Assessment Animal_Model Select Animal Model (e.g., Mice, Hamsters) Viral_Infection Intranasal Infection with SARS-CoV-2 Strain Animal_Model->Viral_Infection Grouping Randomize into Groups (Vehicle vs. Treatment) Viral_Infection->Grouping Treatment Oral Administration of Antiviral or Vehicle Grouping->Treatment Clinical_Signs Monitor Clinical Signs (Body Weight, Survival) Treatment->Clinical_Signs PK_Analysis Pharmacokinetic Analysis (Plasma Drug Levels) Treatment->PK_Analysis Tissue_Harvesting Harvest Tissues at Defined Endpoints (Lungs, Nasal Turbinates) Clinical_Signs->Tissue_Harvesting Viral_Load Quantify Viral Load (Plaque Assay, RT-qPCR) Tissue_Harvesting->Viral_Load Pathology Histopathology of Lungs Tissue_Harvesting->Pathology Cytokines Measure Inflammatory Cytokines/Chemokines Tissue_Harvesting->Cytokines Efficacy_Determination Determine Antiviral Efficacy Viral_Load->Efficacy_Determination Pathology->Efficacy_Determination Cytokines->Efficacy_Determination PK_Analysis->Efficacy_Determination

References

Selectivity Profile of Mpro Inhibitor N3 Hemihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of the SARS-CoV-2 main protease (Mpro) inhibitor, N3 hemihydrate. The document summarizes its inhibitory potency against viral proteases and compares its known selectivity with other prominent Mpro inhibitors, supported by available experimental data. Detailed methodologies for key assays are also provided to aid in the interpretation and replication of these findings.

Introduction to Mpro and the N3 Inhibitor

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease crucial for the viral life cycle.[1] It processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites, releasing functional non-structural proteins essential for viral replication and transcription.[1] The unique substrate specificity of Mpro, which preferentially cleaves after a glutamine residue, is not commonly found in human proteases, making it an attractive target for antiviral drug development with a potential for high selectivity.[1][2]

N3 hemihydrate is a peptidomimetic Michael acceptor that acts as an irreversible covalent inhibitor of Mpro.[1][2][3] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity.[1][3]

Comparative Selectivity Profile

The selectivity of an Mpro inhibitor is a critical determinant of its safety and therapeutic window. An ideal inhibitor should potently inhibit the viral protease while having minimal off-target effects on host cellular proteases. This section compares the selectivity profile of N3 hemihydrate with other notable Mpro inhibitors.

N3 Hemihydrate Selectivity

Table 1: Inhibitory Activity of N3 Hemihydrate Against Viral Proteases and Cells

TargetIC50 / EC50 (µM)Cell Line / Assay ConditionReference
SARS-CoV-2 Mprokobs/[I] = 11,300 M⁻¹s⁻¹Enzymatic Assay
SARS-CoV-2EC50 = 16.77Vero E6 cells[4]
HCoV-229EIC50 = 4.0Viral Growth Inhibition[4]
Feline Infectious Peritonitis Virus (FIPV)IC50 = 8.8Viral Growth Inhibition[4]
Murine Hepatitis Virus (MHV-A59)IC50 = 2.7Viral Growth Inhibition[4]
Cytotoxicity (Vero cells)CC50 > 133Vero cells
Comparator Mpro Inhibitors: Selectivity Profiles

For a comprehensive comparison, the selectivity profiles of other well-characterized Mpro inhibitors are presented below. Nirmatrelvir, in particular, has been extensively profiled against a wide range of human proteases.

Table 2: Comparative Selectivity of Mpro Inhibitors Against Human Proteases

InhibitorHuman Protease TargetIC50 (µM)CommentsReference
Nirmatrelvir Cathepsin K0.231Tested against a panel of 20 human cysteine proteases.[5]
Cathepsin B, L, S> 10No significant inhibition observed.[5]
Caspase-1, 2, 3, 6, 7, 8, 9> 10No significant inhibition observed.[5]
Calpain 1, 2> 10No significant inhibition observed.[5]
MALT1> 10No significant inhibition observed.[5]
GC-376 EV-A71 2A Protease> 20Not active against this human enterovirus protease.
Boceprevir EV-A71 2A Protease> 20Not active against this human enterovirus protease.
EV-A71 3C Protease> 20Not active against this human enterovirus protease.
Narlaprevir EV-A71 2A Protease> 20Not active against this human enterovirus protease.
EV-A71 3C Protease> 20Not active against this human enterovirus protease.
SM141 / SM142 Cathepsin LPotent InhibitionDual inhibitors of Mpro and human Cathepsin L.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays used to evaluate Mpro inhibitors.

Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher, and in its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is released, resulting in an increase in fluorescence.

Protocol Steps:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Reconstitute the Mpro enzyme in the assay buffer to a working concentration (e.g., 20 nM).

    • Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO and dilute to a working concentration (e.g., 20 µM) in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., N3 hemihydrate) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the diluted inhibitor solution to each well. For control wells, add 5 µL of assay buffer with DMSO.

    • Add 10 µL of the Mpro enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay evaluates the ability of an inhibitor to protect host cells from virus-induced cell death.

Protocol Steps:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 cells) at a density that will result in a confluent monolayer on the day of infection.

  • Inhibitor Treatment and Infection:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the growth medium from the cells and add the diluted inhibitor.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Include control wells with uninfected cells (cell control) and infected cells without inhibitor (virus control).

  • Incubation:

    • Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).

  • Quantification of Cell Viability:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to determine the EC50 value.

Visualizations

SARS-CoV-2 Polyprotein Processing by Mpro

Mpro_Pathway pp1a pp1a / pp1ab Polyprotein Mpro_inactive Mpro (inactive monomer) pp1a->Mpro_inactive Autocatalytic cleavage NSPs Mature Non-Structural Proteins (NSPs) Mpro_active Mpro (active dimer) Mpro_inactive->Mpro_active Dimerization Mpro_active->pp1a Proteolytic Cleavage (11 sites) Mpro_active->NSPs Releases Replication Viral Replication & Transcription NSPs->Replication

Caption: Mpro-mediated proteolytic processing of SARS-CoV-2 polyproteins.

Experimental Workflow for Mpro Inhibitor Selectivity Profiling

Selectivity_Workflow cluster_viral Viral Protease Screening cluster_human Human Protease Panel Mpro SARS-CoV-2 Mpro Assay Enzymatic Assay (e.g., FRET) Mpro->Assay Other_CoV_Mpro Other Coronavirus Mpro Other_CoV_Mpro->Assay Caspases Caspases Caspases->Assay Cathepsins Cathepsins Cathepsins->Assay Thrombin Thrombin Thrombin->Assay Trypsin Trypsin Trypsin->Assay Other_HP Other Human Proteases Other_HP->Assay Inhibitor Test Inhibitor (e.g., N3 Hemihydrate) Inhibitor->Assay IC50 Determine IC50 values Assay->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity Profile Generate Selectivity Profile Selectivity->Profile

References

A Comparative Guide to Novel SARS-CoV-2 Mpro Inhibitors vs. the Benchmark N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication. This central role makes it a prime target for antiviral therapeutics. The peptidomimetic compound, N3 hemihydrate, was one of the first potent inhibitors identified and has since served as a crucial benchmark for the development of new anti-Mpro agents. This guide provides a comparative analysis of N3 hemihydrate against a selection of newly developed inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Inhibitor Performance Metrics

The following tables summarize the in vitro efficacy of N3 hemihydrate and other notable Mpro inhibitors. Key metrics include:

  • IC50: The half-maximal inhibitory concentration, which measures the potency of an inhibitor against the isolated Mpro enzyme.[1]

  • EC50: The half-maximal effective concentration, indicating the concentration required to inhibit 50% of viral replication in cell-based assays.[1]

  • Ki: The inhibition constant, which describes the binding affinity of the inhibitor to the enzyme.[2]

Table 1: In Vitro Enzymatic Inhibition (IC50) of Mpro Inhibitors

InhibitorChemical ClassIC50 (µM)Notes
N3 Hemihydrate Peptidomimetic Michael AcceptorNot widely reported for SARS-CoV-2 Mpro; time-dependent inhibitor.[3]Benchmark covalent inhibitor.
Nirmatrelvir (PF-07321332) Peptidomimetic Nitrile0.0069Active component of Paxlovid; reversible covalent inhibitor.[2]
GC376 Peptidomimetic Aldehyde Prodrug0.03 - 0.16Potent reversible covalent inhibitor.[4][5]
Boceprevir α-Ketoamide4.13FDA-approved HCV drug, repurposed.[4][6][7]
Ebselen Organoselenium Compound0.67Broad-spectrum, non-specific inhibitor.[3][8][9]
Compound A9 Novel Non-covalent0.154Shows high potency comparable to marketed drugs.[10]
MPI8 Diaryl Ester0.105High cellular and antiviral potency.[11]

Table 2: Cell-Based Antiviral Activity (EC50) and Binding Affinity (Ki)

InhibitorEC50 (µM)Cell LineKi (nM)
N3 Hemihydrate 16.77VeroNot Available
Nirmatrelvir (PF-07321332) 0.0779A549-ACE23.11
GC376 2.19 - 3.37Vero E6Not Available
Boceprevir 1.90Vero E6Not Available
Ebselen 4.67VeroNot Available
Compound A9 0.18Vero E6Not Available
MPI8 0.03Vero E6Not Available

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

FRET-Based Enzymatic Assay (for IC50 Determination)

This high-throughput screening method measures the direct inhibition of Mpro enzymatic activity.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore on one end and a quencher on the other, separated by an Mpro-specific cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by active Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

    • Enzyme Stock: Recombinant SARS-CoV-2 Mpro is diluted to a final concentration of approximately 30 nM in assay buffer.

    • Inhibitor Stock: Test compounds (e.g., N3 hemihydrate, novel inhibitors) are serially diluted to various concentrations.

    • Substrate Stock: A fluorogenic substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2) is prepared at a final concentration of 20 µM.

  • Assay Procedure:

    • In a 96-well or 384-well plate, the Mpro enzyme is pre-incubated with the serially diluted inhibitor compounds for 10-30 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model.[12][13]

Cell-Based Antiviral Assay (for EC50 Determination)

This assay evaluates the ability of a compound to inhibit viral replication within host cells.

Principle: Susceptible host cells are infected with SARS-CoV-2 and treated with the inhibitor. The reduction in viral replication or protection from virus-induced cell death (cytopathic effect, CPE) is measured to determine the compound's antiviral efficacy.

Methodology:

  • Cell Culture:

    • Appropriate host cells (e.g., Vero E6, A549-ACE2, Calu-3) are seeded in 96-well plates and grown to confluence.[9]

  • Infection and Treatment:

    • Cells are infected with a known titer of SARS-CoV-2 (at a specific Multiplicity of Infection, MOI).

    • Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation:

    • The plates are incubated for a period of 48-72 hours at 37°C to allow for viral replication.

  • Quantification of Viral Activity:

    • Plaque Reduction Assay: The supernatant is collected, and a plaque assay is performed to quantify the number of infectious virus particles. The reduction in plaque numbers compared to an untreated control is calculated.[11]

    • CPE Assay: The cytopathic effect is visually scored or quantified using a cell viability reagent (e.g., CellTiter-Glo®).

    • RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the number of viral genome copies is quantified using reverse transcription-quantitative PCR.

  • Cytotoxicity Assay:

    • In parallel, uninfected cells are treated with the same concentrations of the inhibitor to determine the 50% cytotoxic concentration (CC50). This ensures that the observed antiviral effect is not due to cell death caused by the compound.

  • Data Analysis:

    • The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.[13]

Visualizations

Mpro Inhibition and Viral Replication

The following diagram illustrates the critical role of Mpro in the SARS-CoV-2 life cycle and the mechanism by which inhibitors block this process.

Mpro_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyprotein Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Mpro Main Protease (Mpro) Catalytic Dyad: Cys145-His41 Mpro->Functional_Proteins Catalyzes Inactive_Mpro Inactive Mpro-Inhibitor Complex Replication Viral Replication & Assembly Functional_Proteins->Replication Block Replication Blocked New_Virions New Virions Replication->New_Virions Inhibitor Mpro Inhibitor (e.g., N3, Nirmatrelvir) Inhibitor->Mpro Binds to Active Site

Caption: Mechanism of Mpro inhibition to block viral replication.

Experimental Workflow for Mpro Inhibitor Screening

This diagram outlines the typical workflow for identifying and validating novel Mpro inhibitors, from initial screening to final characterization.

Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., High-Throughput FRET Assay) start->primary_screen hits Initial Hits Identified primary_screen->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response Validation confirmed_hits Confirmed Hits dose_response->confirmed_hits cell_assay Cell-Based Antiviral Assay (EC50 Determination) confirmed_hits->cell_assay cytotoxicity Cytotoxicity Assay (CC50 Determination) confirmed_hits->cytotoxicity lead_candidate Lead Candidate cell_assay->lead_candidate High Potency & Low Toxicity

Caption: Standard workflow for screening Mpro inhibitors.

References

Safety Operating Guide

Proper Disposal of Mpro Inhibitor N3 Hemihydrate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Mpro inhibitor N3 hemihydrate, a potent antiviral compound investigated for its activity against SARS-CoV-2. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

I. Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Immediate actions in case of exposure:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. DO NOT induce vomiting.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention.[1]
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used.

Engineering controls, such as adequate ventilation, and accessible safety showers and eye wash stations are also essential.[1]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • This includes the pure compound, contaminated labware (e.g., pipette tips, vials), and any solutions containing the inhibitor.

    • Avoid mixing with other waste streams to prevent unforeseen chemical reactions.

  • Waste Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

    • Include the accumulation start date.

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

    • Ensure the storage location is secure and accessible only to authorized personnel.

    • Refer to the table below for specific storage temperature recommendations for the compound itself, which should be applied to waste storage where feasible.[2][3][4]

  • Arrange for Professional Disposal:

    • The primary disposal method is through an approved and licensed hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the waste manifest or any required documentation to the disposal service.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear full PPE before attempting to clean up.

    • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).

    • Collect the absorbed material and any contaminated soil into the designated hazardous waste container.

    • Prevent the spill from entering drains or water courses.[1]

III. Quantitative Data Summary

Proper storage is crucial while awaiting disposal. The following table summarizes the recommended storage conditions for this compound in its various forms.

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C6 months
In Solvent -20°C1 month

Data sourced from supplier datasheets.[2][3][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_handling In-Lab Handling cluster_disposal Disposal Process cluster_spill Emergency Spill start This compound Waste Generated collect Collect in a Designated, Sealed, and Labeled Hazardous Waste Container start->collect store Store Securely Following Temperature Guidelines collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs professional_disposal Transfer to Approved Hazardous Waste Disposal Plant contact_ehs->professional_disposal end_process Proper Disposal Complete professional_disposal->end_process spill Spill Occurs contain Contain Spill & Prevent Environmental Release spill->contain cleanup Clean with Absorbent Material contain->cleanup spill_collect Collect Spill Waste in Hazardous Container cleanup->spill_collect spill_collect->store

Caption: Decision-making workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mpro Inhibitor N3 Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Scientific Community

For researchers, scientists, and drug development professionals working with the potent SARS-CoV-2 Mpro inhibitor, N3 hemihydrate, ensuring a safe laboratory environment is paramount.[1][2][3][4] This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure responsible handling of this critical research compound.

Hazard Identification and Classification

Mpro inhibitor N3 hemihydrate is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] While no components are identified as probable or possible carcinogens by IARC or ACGIH, adherence to strict safety protocols is crucial.[5]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from supplier safety data sheets.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[5]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient to minimize inhalation of dust or aerosols.

Information derived from safety and handling guidelines.[5]

Experimental Protocol: Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is critical. The following workflow outlines the key steps from preparation to waste management.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound in a Chemical Fume Hood prep_area->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment Following Protocol dissolve->experiment Use in experiment decontaminate_surfaces Decontaminate Surfaces with Alcohol experiment->decontaminate_surfaces After experiment completion decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment collect_waste Collect Contaminated Waste in a Labeled, Sealed Container decontaminate_equipment->collect_waste After decontamination dispose Dispose of Waste via an Approved Waste Disposal Plant collect_waste->dispose

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[5]

  • Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An accessible safety shower and eye wash station are mandatory.[5]

2. Handling:

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.[5]

  • Weighing: Weigh the necessary amount of this compound inside a chemical fume hood.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. The compound can be stored in a solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

3. Storage:

  • Powder: Store the solid compound at -20°C.[5]

  • In Solvent: Store solutions at -80°C.[5]

  • General: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]

4. Accidental Release Measures:

  • Evacuate: Evacuate personnel from the affected area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[5]

  • Cleanup: For solutions, absorb with a liquid-binding material such as diatomite.[5] Decontaminate surfaces and equipment by scrubbing with alcohol.[5] Collect all contaminated material for proper disposal.[5]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, and promptly call a physician.[5]

  • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[5] Call a physician.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician.[5]

6. Disposal:

  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a clearly labeled and sealed container.

  • Regulatory Compliance: Dispose of the substance and its container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[5] Avoid release to the environment.[5]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and continue their vital work in a secure and responsible manner.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.